Product packaging for Benzene.phenol(Cat. No.:CAS No. 100518-55-6)

Benzene.phenol

Cat. No.: B3044870
CAS No.: 100518-55-6
M. Wt: 172.22 g/mol
InChI Key: RRTCFFFUTAGOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzene.phenol is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O B3044870 Benzene.phenol CAS No. 100518-55-6

Properties

CAS No.

100518-55-6

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

benzene;phenol

InChI

InChI=1S/C6H6O.C6H6/c7-6-4-2-1-3-5-6;1-2-4-6-5-3-1/h1-5,7H;1-6H

InChI Key

RRTCFFFUTAGOSG-UHFFFAOYSA-N

SMILES

C1=CC=CC=C1.C1=CC=C(C=C1)O

Canonical SMILES

C1=CC=CC=C1.C1=CC=C(C=C1)O

Origin of Product

United States

Fundamental Aspects of Phenol Chemistry and Research Paradigms

Historical Trajectories in Phenol (B47542) Research and Industrial Relevance

The journey of phenol from a laboratory curiosity to an indispensable industrial chemical is a testament to the advancements in chemical science and technology. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, who named it "Karbolsäure" (coal-oil-acid), it was initially a byproduct of the burgeoning coal industry. wikipedia.orgatamankimya.comguidechem.com French chemist Auguste Laurent prepared pure phenol in 1841. wikipedia.orgatamankimya.com The name "phenol" was coined in 1843 by Charles Gerhardt. wikipedia.orgguidechem.com

A pivotal moment in phenol's history was its application as an antiseptic by Sir Joseph Lister in the 1860s. guidechem.combritannica.comnih.gov Inspired by Louis Pasteur's germ theory, Lister's use of phenol to sterilize surgical instruments and clean wounds dramatically reduced mortality rates from infections, heralding a new era in medicine. guidechem.com

The early 20th century marked a shift from coal tar to synthetic production methods to meet the growing demand. The first commercial synthetic process involved the sulfonation of benzene (B151609) followed by hydrolysis. guidechem.com Another method developed by Dow Chemical utilized the hydrolysis of chlorobenzene. guidechem.com However, the cumene (B47948) process, developed in the mid-20th century, has become the dominant technology for phenol production, accounting for approximately 95% of global output. wikipedia.org This process is favored for its use of mild conditions and inexpensive raw materials, producing acetone (B3395972) as a valuable co-product. wikipedia.org

Today, phenol is a high-volume industrial chemical with a global production of about 7 million tonnes annually. wikipedia.org Its industrial relevance is primarily as a precursor to a vast array of materials and compounds. wikipedia.orgatamankimya.com Approximately two-thirds of all phenol produced is used in the synthesis of plastics and related materials. wikipedia.orgbyjus.com

Major Industrial Applications of Phenol

ApplicationDescriptionKey Products
Phenolic ResinsCondensation reaction with formaldehyde (B43269) to produce thermosetting resins. wikipedia.orgineos.comBakelite, adhesives for plywood and oriented strand board, insulation materials, laminates. wikipedia.orgbyjus.comineos.com
Bisphenol-A (BPA)Condensation with acetone. wikipedia.orgPolycarbonates (used in electronics, automotive components, and eyewear) and epoxy resins (used in coatings and adhesives). wikipedia.orgelsapainternational.com
Nylon ProductionPartial hydrogenation of phenol gives cyclohexanone (B45756), a precursor to caprolactam and adipic acid. wikipedia.orgineos.comNylon-6 and Nylon-6,6 fibers and engineering thermoplastics. ineos.com
PharmaceuticalsServes as a precursor for the synthesis of various drugs. wikipedia.orgatamankimya.comelsapainternational.comAspirin, antiseptic and disinfectant preparations like mouthwashes. britannica.comelsapainternational.comnih.gov
Other ChemicalsUsed to produce a range of other chemical intermediates and products. wikipedia.orgatamankimya.comHerbicides, detergents, antioxidants, and dyes. wikipedia.orgatamankimya.com

Conceptual Frameworks for Phenol Reactivity and Stability

The chemical behavior of phenol is fundamentally different from that of aliphatic alcohols due to the direct attachment of the hydroxyl group to the aromatic ring. libretexts.org This distinction is central to understanding its reactivity and stability.

Acidity: Phenol is weakly acidic, with a pKa of about 10, making it significantly more acidic than aliphatic alcohols (pKa ≈ 16-18) and water. wikipedia.orgpharmaguideline.com This enhanced acidity is attributed to the stability of its conjugate base, the phenoxide ion. byjus.com When phenol donates a proton, the resulting negative charge on the oxygen atom is not localized but is delocalized into the π-system of the benzene ring through resonance. byjus.comvedantu.com This distribution of the negative charge over the ortho and para positions of the ring stabilizes the phenoxide ion, thus facilitating the release of the proton. byjus.comlibretexts.org In contrast, the alkoxide ion formed from an alcohol has its negative charge localized on the oxygen atom, making it less stable. vedantu.com

Comparison of Acidity: Phenol vs. Alcohols

CompoundConjugate BasepKaReason for Acidity
PhenolPhenoxide ion~10 pharmaguideline.comResonance stabilization of the phenoxide ion, delocalizing the negative charge into the aromatic ring. vedantu.com
Cyclohexanol (B46403)Cyclohexoxide ion~16 sips.org.inNegative charge is localized on the oxygen atom. vedantu.com
EthanolEthoxide ion~16Negative charge is localized on the oxygen atom; the alkyl group is electron-donating, which slightly destabilizes the anion. vedantu.com

Reactivity in Electrophilic Aromatic Substitution: The hydroxyl group is a powerful activating group, making the aromatic ring of phenol highly reactive towards electrophilic substitution. chemguide.co.ukbritannica.com The lone pairs of electrons on the oxygen atom are donated into the ring's π-system, increasing the electron density, particularly at the ortho and para positions. chemguide.co.ukquora.com This increased nucleophilicity makes the ring much more susceptible to attack by electrophiles compared to benzene. chemguide.co.uk Consequently, reactions like halogenation, nitration, and sulfonation occur under much milder conditions than with benzene. chemguide.co.ukchemistrysteps.com For instance, phenol reacts with bromine water at room temperature without a catalyst to form a white precipitate of 2,4,6-tribromophenol (B41969). chemguide.co.ukbyjus.com

Theoretical and kinetic modeling studies have further elucidated the decomposition pathways of phenol at high temperatures. These investigations focus on reactions such as the molecular decomposition to cyclopentadiene (B3395910) and carbon monoxide, and the O-H bond fission to form the phenoxy radical. polimi.itresearchgate.netrsc.org Such models are crucial for understanding combustion processes and the formation of pollutants like polycyclic aromatic hydrocarbons (PAHs). researchgate.netrsc.org

Role of Aromaticity and Hydroxyl Group in Phenol's Chemical Behavior

The interplay between the aromatic ring and the hydroxyl group is the defining feature of phenol's chemistry.

Hydroxyl Group: The hydroxyl group exerts its influence in two main ways:

Activating Effect: As an electron-donating group through resonance (+M effect), the -OH group enriches the electron density of the aromatic ring, making it highly activated towards electrophiles. quora.com This effect is so strong that polysubstitution is common and reactions often proceed without the need for a Lewis acid catalyst that is typically required for benzene. chemistrysteps.combyjus.com

Directing Effect: The donation of electrons from the hydroxyl group preferentially increases the electron density at the ortho and para positions. chemguide.co.uk This makes the -OH group an ortho, para-director, meaning that incoming electrophiles will predominantly attack at these positions. chemistrysteps.comlibretexts.org For example, the nitration of phenol with dilute nitric acid yields a mixture of o-nitrophenol and p-nitrophenol. byjus.com

The C-O bond in phenol (136 pm) is also slightly shorter than in methanol (B129727) (142 pm), indicating a partial double bond character due to the conjugation of the oxygen's lone pair with the aromatic ring. sips.org.in This interaction is fundamental to the molecule's electronic properties and reactivity.

Emerging Research Niches in Phenol Science

While the fundamental chemistry of phenol is well-established, research continues to uncover new applications and properties, pushing the boundaries of its utility.

Materials Science and Nanotechnology: Phenol and its derivatives are being explored as versatile reagents in materials science. They can act as both reducing and capping agents in the synthesis of metal nanoparticles (e.g., gold, silver, palladium). rsc.org This allows for control over the size, shape, and stability of the nanoparticles, which is crucial for their application in catalysis, electronics, and medicine. rsc.org Furthermore, phenol derivatives are synthesized as UV absorbers to protect organic coatings, like paints, from degradation by solar radiation, thereby increasing their lifespan and reducing environmental pollution from volatile organic compounds (VOCs). researchgate.net

Photocatalysis and Organic Synthesis: A significant emerging area is the use of phenolates (the conjugate base of phenols) in photocatalysis. researchgate.net Upon light excitation, phenolates become potent reducing agents capable of initiating single-electron transfer processes. researchgate.net This property is being harnessed to develop new, light-driven organic reactions, including the direct functionalization of the phenol's aromatic C-H bonds. researchgate.net Phenolate (B1203915) derivatives can also form electron donor-acceptor (EDA) complexes that, when irradiated, facilitate a range of useful organic transformations. researchgate.net This opens new avenues for synthesizing complex molecules under mild conditions.

Bio-based Phenol: In response to growing environmental concerns and the desire for sustainable chemical production, there is increasing research into the development of bio-based phenol. market.us This involves producing phenol from renewable feedstocks, such as lignin (B12514952), a major component of biomass. polimi.it This trend aims to reduce the reliance on petroleum-derived feedstocks and lower the carbon footprint of the chemical industry. market.us

Advanced Applications of Derivatives: Research into phenol derivatives continues to expand. For instance, m-aryloxy phenols are being investigated for their potential in materials science, organic electronics, and for their biological activities, including anti-tumor effects. nih.gov The development of novel synthetic strategies to access such derivatives is a key focus, as it allows for the creation of new compounds with tailored properties for diverse technological applications. nih.gov The recurring presence of phenol and phenolic ether motifs in many FDA-approved drugs also ensures continued interest in their synthesis and biological evaluation. acs.org

Advanced Methodologies for Phenol Synthesis and Derivatization

Catalytic Pathways for Phenol (B47542) Production from Benzene (B151609)

The direct, one-step conversion of benzene to phenol remains a significant goal in chemical synthesis. This involves the selective introduction of a hydroxyl group onto the benzene ring, a process that requires sophisticated catalytic systems capable of activating the stable C-H bonds of benzene and utilizing oxidants efficiently.

Selective Oxidation of Benzene to Phenol

The selective oxidation of benzene to phenol is a cornerstone of research into alternative phenol synthesis routes. Various oxidants and catalytic systems have been investigated to achieve high yields and selectivities under milder conditions than the cumene (B47948) process.

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is a favored oxidant due to its environmental friendliness, producing only water as a byproduct.

Zeolite-based Catalysts: Titanium silicalite-1 (TS-1) and its modified forms, such as Fe-containing zeolites (e.g., Fe-ZSM-5, Fe-MFI, Fe-Y-type zeolites), have demonstrated significant catalytic activity. For instance, a Fe-MFI zeolite synthesized from a Fe-containing seed sol achieved 12.1% benzene conversion with 97% phenol selectivity oup.comresearchgate.net. Post-treated Fe-ZSM-5 catalysts have also shown promising results, with one study reporting 25.5% benzene conversion and 90% phenol selectivity researchgate.net. Commercial TS-1 catalysts have achieved phenol selectivities as high as 92% with 19.4% H₂O₂ conversion mdpi.com. Mesoporous Y-type zeolites (MYZ) encapsulating iron complexes have also shown increased catalytic activity, with the Fe(X)L-MYZ-5.0 catalyst exhibiting superior performance mdpi.com.

Metal Complexes: Homogeneous nickel(II) complexes, such as [Ni(II)(tepa)]²⁺, have shown good catalytic activity, achieving a 21% phenol yield with a high turnover number (TON) of 749 nih.gov. Vanadium-based catalysts, including vanadium phthalocyanine (B1677752) and V-Si-ZSM-22 zeolites, have also been employed, with V-Si-ZSM-22 yielding 30.8% phenol with over 99% selectivity google.commagtech.com.cn. Copper phthalocyanine has reported a 13.9% yield and 100% selectivity magtech.com.cn.

Hybrid Materials and Photocatalysts: Hybrid materials like FeCl₃/mpg-C₃N₄ have shown excellent performance under visible light, achieving 38% benzene conversion and 97% phenol selectivity mdpi.comrsc.org. Polyoxometalates (POMs) have also been utilized as homogeneous catalysts mdpi.com.

Other Oxidants:

Nitrous Oxide (N₂O): This oxidant, often used in gas-phase reactions with Fe-ZSM-5 catalysts, offers high phenol selectivity. For example, Fe-ZSM-5 catalysts operated at around 450°C have achieved 30-45% benzene conversion with over 95% phenol selectivity pnas.org. Modified Fe-ZSM-5 zeolites, such as alkali-treated mesoporous Fe-ZSM-5 (meso-Fe-ZSM-5), exhibit enhanced activity and stability researchgate.net. Steamed H-ZSM-5 (H-ZSM-5-ST) has demonstrated a remarkable initial N₂O selectivity to phenol of 95.9% mdpi.com.

Molecular Oxygen (O₂): Direct oxidation using O₂ is highly desirable. Copper-chromium oxide catalysts have been used in vapor-phase reactions, achieving 10-45% benzene conversion with up to 100% phenol selectivity google.com. Palladium-based catalysts in membrane reactors, using H₂ and O₂, have also been explored, yielding 12% phenol with 80-97% selectivity google.com. Photocatalytic systems utilizing TiO₂ or Pt-WO₃ nanoparticles with O₂ are also being developed as greener alternatives bohrium.comresearchgate.net. Heteropolyacid H₃PW₁₂O₄₀ has shown 23-41% phenol yield with 80-90% selectivity in photocatalytic reactions with O₂ kyushu-u.ac.jp.

Electrochemical Methods: Electrocatalytic and electrophotocatalytic approaches, such as using DDQ as an oxidant in a microreactor, offer efficient conversion under mild conditions, achieving 21.2% phenol yield in just 10 minutes bohrium.comyedarnd.com.

Table 1: Performance of Various Catalytic Systems for Benzene Hydroxylation to Phenol

Catalyst SystemOxidantReaction PhaseKey Performance MetricReference(s)
FeCl₃/mpg-C₃N₄H₂O₂Liquid38% conversion, 97% selectivity mdpi.comrsc.org
TS-1 (Commercial)H₂O₂Liquid19.4% H₂O₂ conversion, 92% selectivity mdpi.com
Fe-MFI ZeoliteH₂O₂Liquid12.1% conversion, 97% selectivity researchgate.net
Fe-ZSM-5 (Post-treated)H₂O₂Liquid25.5% conversion, 90% selectivity researchgate.net
Ni(II)(tepa)²⁺ complexH₂O₂Liquid21% yield, TON 749 nih.gov
V-Si-ZSM-22H₂O₂Liquid30.8% yield, >99% selectivity magtech.com.cn
Cu-Cr oxideO₂Vapor10-45% conversion, up to 100% selectivity google.com
Pd-membraneH₂/O₂Vapor12% yield, 80-97% selectivity google.com
Fe-ZSM-5N₂OGas30-45% conversion, >95% selectivity pnas.org
H-ZSM-5-STN₂OGas95.9% initial selectivity mdpi.com
H₃PW₁₂O₄₀ (Photocatalyst)O₂Liquid23-41% yield, 80-90% selectivity kyushu-u.ac.jp
Electrophotocatalytic microreactorDDQ/H₂OLiquid21.2% yield (10 min) bohrium.com

Nature provides elegant solutions for C-H bond activation. Enzymes like cytochrome P450BM3 are capable of hydroxylating benzene to phenol. This process typically involves molecular oxygen and NADPH ontosight.ai. Research has focused on enhancing the activity and specificity of these enzymes for non-native substrates like benzene. A key advancement involves the use of "decoy" molecules, such as amino acid derivatives (e.g., C7-l-Pro-l-Phe), which mimic the enzyme's natural substrates, thereby activating the P450BM3 enzyme to hydroxylate benzene with high efficiency. Turnover rates of 259 min⁻¹ P450BM3⁻¹ have been reported eurekalert.orgnih.govresearchgate.net. This biocatalytic approach can be implemented using whole-cell systems, turning microorganisms into efficient biocatalysts eurekalert.org.

Refinements of Established Industrial Processes (e.g., Cumene Process Alternatives)

The dominant industrial route, the cumene process, involves the Friedel-Crafts alkylation of benzene with propylene (B89431) to form cumene, followed by oxidation to cumene hydroperoxide (CHP), and subsequent acid-catalyzed cleavage of CHP to yield phenol and acetone (B3395972) mdpi.comwikipedia.org. While effective, this process generates acetone as a co-product, and its economics are tied to the demand for both products.

Alternatives and refinements focus on improving efficiency and reducing reliance on acetone co-production. One such approach involves using cyclohexylbenzene, which upon oxidation and rearrangement, yields phenol and cyclohexanone (B45756), a precursor for nylon production wikipedia.org. Efforts are also underway to replace the homogeneous sulfuric acid catalyst in the CHP cleavage step with heterogeneous solid acid catalysts, such as various zeolites (e.g., Beta, ZSM-5), which offer potential for easier separation and reuse th-koeln.de. Direct vapor-phase oxidation of benzene over copper-chromium oxide catalysts represents another direct route that bypasses the cumene intermediate google.comcore.ac.uk.

Green Chemistry Approaches in Phenol Synthesis

Green chemistry principles are central to developing sustainable phenol synthesis methods, emphasizing reduced energy consumption, minimized waste, and the use of less hazardous substances.

The use of water as a solvent, combined with environmentally benign oxidants like H₂O₂, represents a significant green advancement. For example, TS-1 catalysts have been successfully employed for benzene hydroxylation in aqueous media mdpi.com. Hybrid catalysts such as FeCl₃/mpg-C₃N₄ have also shown efficacy in water-acetonitrile mixtures under visible light irradiation mdpi.comrsc.org. The integration of ionic liquids as solvents or co-catalysts can also contribute to greener processes mdpi.com.

Photocatalytic and electrochemical methods further align with green chemistry goals by enabling reactions under mild conditions (ambient temperature and pressure) and often utilizing light or electricity as energy input bohrium.comresearchgate.netbohrium.comyedarnd.com. The direct oxidation of benzene to phenol using O₂ and H₂ in a fuel cell reaction at room temperature is another example of a greener approach osti.gov.

Mechanistic and Kinetic Investigations of Phenol Transformations

Reaction Pathways of Electrophilic Aromatic Substitution on Phenol (B47542)

Phenol is highly susceptible to electrophilic aromatic substitution reactions due to the electron-rich nature of the aromatic ring. byjus.com The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.comsavemyexams.com This is because one of the lone pairs of electrons on the oxygen atom overlaps with the π bonding system of the benzene (B151609) ring, increasing the electron density within the ring and stabilizing the intermediate cation (arenium ion) through resonance. byjus.comsavemyexams.com The activation is so strong that reactions often proceed under milder conditions than those required for benzene and can be difficult to limit to monosubstitution. mlsu.ac.inlibretexts.org

The nitration of phenol demonstrates the compound's high reactivity. The reaction outcome is highly dependent on the concentration of nitric acid used.

When phenol is treated with dilute nitric acid at low temperatures (around 298 K), a mixture of ortho-nitrophenol and para-nitrophenol is formed. byjus.comunacademy.com The hydroxyl group directs the electrophile, the nitronium ion (NO₂⁺), to the ortho and para positions. unacademy.comyoutube.com The ortho and para isomers can be separated by steam distillation because o-nitrophenol is more volatile due to intramolecular hydrogen bonding, whereas p-nitrophenol has a higher boiling point due to intermolecular hydrogen bonding. byjus.com

With concentrated nitric acid, especially in the presence of concentrated sulfuric acid, the reaction is much more vigorous and leads to the formation of 2,4,6-trinitrophenol, commonly known as picric acid. byjus.comunacademy.com The strong activating effect of the hydroxyl group facilitates the substitution at all available ortho and para positions. mlsu.ac.in However, the yield of picric acid from direct nitration can be low due to the oxidation of the phenol ring by the strong acid. mlsu.ac.inquora.com An indirect method, involving the initial sulfonation of phenol to form p-hydroxybenzenesulfonic acid followed by nitration, is often used to prepare picric acid with better yields. quora.com

The mechanism begins with the generation of the electrophile, the nitronium ion, from nitric acid. unacademy.com The electrophile then attacks the electron-rich benzene ring of phenol, forming a resonance-stabilized carbocation intermediate (an arenium ion). unacademy.com Finally, a base (like water) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring to form the nitrophenol product. unacademy.com

The high reactivity of phenol is also evident in its halogenation reactions. Phenol undergoes halogenation, such as bromination, even in the absence of a Lewis acid catalyst, which is typically required for the halogenation of benzene. byjus.comchemistrysteps.com

When phenol is treated with bromine water (an aqueous solution of bromine), a white precipitate of 2,4,6-tribromophenol (B41969) is formed instantly. byjus.com The reaction is so facile that it is often used as a chemical test for the presence of phenol. The polarity of the solvent plays a crucial role in the extent of halogenation. In polar solvents like water, the phenol molecule is ionized to the more reactive phenoxide ion, leading to rapid polysubstitution.

To achieve monohalogenation, the reaction is typically carried out in a solvent of low polarity, such as carbon disulfide (CS₂), chloroform (B151607) (CHCl₃), or carbon tetrachloride (CCl₄), and at low temperatures. byjus.commlsu.ac.in Under these conditions, a mixture of ortho- and para-bromophenol is obtained, with the para isomer generally being the major product due to less steric hindrance. chemistrysteps.com

Kinetic studies of the chlorination of various phenolic compounds have shown that the reactions follow second-order kinetics, being first-order with respect to both chlorine and the phenolic compound. nih.gov The reaction rates are significantly influenced by pH. The phenolate (B1203915) anion is much more reactive than the neutral phenol molecule. For example, the second-order rate constants for the reaction of HOCl with phenolate are several orders of magnitude higher than with phenol. nih.gov Hammett-type correlations have been established, indicating that electron-donating substituents on the phenol ring increase the reaction rate, while electron-withdrawing groups decrease it. nih.gov

Recent research has focused on developing methods for selective ortho-halogenation. One approach utilizes an ammonium (B1175870) salt catalyst with 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the chlorinating agent, which has shown high selectivity for the ortho position. scientificupdate.com The chloride ion of the catalyst is believed to play a role in directing the substitution to the ortho position through hydrogen bonding with the phenolic proton. scientificupdate.com

Phenolic CompoundSecond-Order Rate Constant (HOCl + Phenol) (M⁻¹s⁻¹)Second-Order Rate Constant (HOCl + Phenolate) (M⁻¹s⁻¹)Chloroform Yield (%)
Phenol0.02 - 0.528.46 x 10¹ - 2.71 x 10⁴2 - 95
p-NitrophenolData not availableData not availableLow
ResorcinolData not availableData not availableHigh
This table presents kinetic data for the chlorination of phenolic compounds, highlighting the difference in reactivity between phenol and the phenolate ion, and the variability in chloroform formation. Data sourced from a study on the kinetics of chlorination of several phenolic compounds. nih.gov

Friedel-Crafts reactions with phenol are more complex than with benzene. The presence of the hydroxyl group with its lone pair of electrons can lead to complications.

Friedel-Crafts Alkylation: This reaction involves the substitution of an aromatic proton with an alkyl group using an alkyl halide and a Lewis acid catalyst like AlCl₃. byjus.com While possible with phenols, the yields are often low. A major issue is that the Lewis acid catalyst can coordinate with the lone pair of electrons on the oxygen atom of the hydroxyl group. stackexchange.com This deactivates the ring towards electrophilic attack. Furthermore, the strongly activating -OH group can lead to polyalkylation, which is difficult to control. wikipedia.org To circumvent the use of Lewis acids, reagents that can generate the electrophile under different conditions are preferred for the alkylation of phenols. unacademy.com

Friedel-Crafts Acylation: This reaction introduces an acyl group into the aromatic ring using an acyl halide or acid anhydride (B1165640) with a Lewis acid catalyst. byjus.com With phenols, a key dynamic is the competition between C-acylation (on the ring) and O-acylation (on the hydroxyl group). stackexchange.com

O-acylation (Esterification): The phenolic oxygen acts as a nucleophile, attacking the acyl halide to form a phenyl ester. This pathway is often favored. stackexchange.com

C-acylation (Friedel-Crafts): The aromatic ring acts as the nucleophile, attacking the acylium ion to form a hydroxyarylketone. This typically occurs at the ortho and para positions. stackexchange.com

The reaction conditions, particularly the amount of catalyst, can influence the outcome. High concentrations of the catalyst tend to favor C-acylation. stackexchange.com This is because the initial O-acylation product, the phenyl ester, can undergo a catalyst-induced rearrangement known as the Fries rearrangement to give the more thermodynamically stable C-acylated hydroxyarylketone. stackexchange.comwikipedia.org The Fries rearrangement typically yields a mixture of ortho- and para-hydroxyarylketones.

Oxidative Mechanisms of Phenol and Phenolic Derivatives

Phenols are readily oxidized, and their oxidation can proceed through various mechanisms, often involving radical intermediates or catalyzed pathways. britannica.comlibretexts.org The products of phenol oxidation can range from quinones and biphenols to complex polymeric materials. libretexts.orgresearchgate.net

The oxidation of phenols often begins with a one-electron oxidation to form a phenoxyl radical. wikipedia.org This can be achieved through chemical oxidants or electrochemical methods. wikipedia.orgresearchgate.net The phenoxyl radical is resonance-stabilized, with the unpaired electron delocalized over the oxygen atom and the ortho and para positions of the aromatic ring. nih.gov

These reactive radical intermediates can then couple in several ways: wikipedia.orgnih.gov

Radical-Radical Coupling: Two phenoxyl radicals can combine. This can lead to C-C coupling (forming biphenols) or C-O coupling (forming diphenyl ethers). wikipedia.org C-C coupling is often kinetically favored. wikipedia.org

Radical-Neutral Coupling: A phenoxyl radical can react with a neutral phenol molecule. nih.govnih.gov This pathway is considered likely as it does not require high concentrations of two relatively unstable radicals to coexist. wikipedia.org The initial bond formation is followed by hydrogen atom abstraction and tautomerization to yield the final coupled product. wikipedia.org

Radical-Anion Coupling: A phenoxyl radical can react with a phenolate anion. nih.gov

The regioselectivity of the coupling (ortho-ortho, para-para, or ortho-para) is influenced by factors such as the substitution pattern on the phenol, the reaction conditions, and the catalyst used. nih.gov For example, bulky substituents at the ortho positions may favor para-para coupling.

Coupling MechanismReactantsKey Feature
Radical-Radical CouplingTwo phenoxyl radicalsDirect combination of two radical species. wikipedia.org
Radical-Neutral CouplingPhenoxyl radical + Neutral phenolAvoids the need for high concentrations of two radicals. wikipedia.orgnih.gov
Radical-Anion CouplingPhenoxyl radical + Phenolate anionInvolves the more nucleophilic phenolate species. nih.gov
This table summarizes the primary radical coupling pathways involved in the oxidative transformation of phenols.

Nature utilizes enzymes to carry out selective phenol oxidations, and chemists have developed catalytic systems to mimic these processes, often using molecular oxygen (O₂) as the ultimate oxidant. nih.gov

Enzymatic Oxidation: Several types of enzymes catalyze the oxidation of phenols, including tyrosinases, laccases, and peroxidases. nih.gov

Peroxidases , such as horseradish peroxidase (HRP), utilize hydrogen peroxide (H₂O₂) to oxidize phenols. scielo.br The mechanism involves the enzyme being oxidized by H₂O₂ to an active intermediate state. This intermediate then oxidizes two phenol molecules in successive one-electron steps, generating phenoxyl radicals that polymerize. scielo.br To overcome the issue of peroxidase inactivation by excess H₂O₂, multi-enzyme systems have been developed that generate H₂O₂ in situ. rsc.org

Laccases and Tyrosinases are copper-containing enzymes that use molecular oxygen to oxidize phenols. nih.gov They play a role in processes like the biosynthesis of lignin (B12514952) and the browning of fruits and vegetables. researchgate.netnih.gov The mechanism involves the reduction of O₂ to water, coupled with the one-electron oxidation of phenol substrates to phenoxyl radicals, which then undergo coupling reactions. nih.gov

Catalytic Aerobic Oxidation: Significant research has been dedicated to developing synthetic catalysts for the aerobic oxidation of phenols. Copper complexes are particularly effective and have been extensively studied. nih.gov These catalytic systems can be controlled to selectively produce different products, such as ortho-quinones, biphenols, or other coupled structures. nih.govacs.org

The selectivity of copper-catalyzed aerobic oxidation can be finely tuned by adjusting reaction parameters such as the copper(I) salt, the amine ligand, the presence of a desiccant, and the reaction temperature. nih.govfigshare.com For instance, different ligand environments around the copper center can favor either ortho-oxygenation (leading to quinones) or oxidative coupling (leading to biphenols). nih.gov Mechanistic studies suggest that these reactions can proceed through an inner-sphere pathway where the phenol coordinates to the copper center before oxidation. wikipedia.orgbohrium.com A cupric-superoxo ([CuII(O₂•⁻)]⁺) species is often implicated as the key reactive intermediate that carries out a hydrogen atom transfer (HAT) from the phenol's hydroxyl group, initiating the oxidation process. acs.org

Hydrogenation and Reduction Chemistry of the Phenolic Ring

The hydrogenation and reduction of the phenolic ring are industrially significant processes for the production of valuable chemicals like cyclohexanol (B46403) and cyclohexanone (B45756), which are key precursors in the synthesis of nylon. pediaa.com The selectivity of these reactions can be controlled by the choice of catalyst, solvent, and reaction conditions.

The catalytic hydrogenation of phenol can yield either cyclohexanol or cyclohexanone as the primary product. The reaction typically involves the addition of hydrogen across the aromatic ring under pressure and in the presence of a metal catalyst.

Cyclohexanol Production: The complete hydrogenation of phenol to cyclohexanol is a common industrial process. Nickel-based catalysts are frequently used for this transformation. youtube.com For instance, a 20% Ni on carbon nanotubes (Ni/CNT) catalyst has been shown to effectively hydrogenate phenol to cyclohexanol using isopropanol (B130326) as a hydrogen-donor solvent under mild conditions (220 °C, 60 min). plenco.com Non-noble bimetallic catalysts, such as Co-Ni alloy nanoparticles encapsulated in N-doped carbon (Co-Ni@NC), have also demonstrated high selectivity (>99.9%) for cyclohexanol. youtube.com The reaction is believed to proceed through a one-step hydrogenation of phenol, which prevents the formation of intermediate products and leads to high selectivity. youtube.com

Cyclohexanone Production: The selective partial hydrogenation of phenol to cyclohexanone is a more challenging but economically advantageous one-step process. wikipedia.org Palladium-based catalysts are often employed for this selective reduction. For example, a bifunctional Pd/C-heteropoly acid catalyst can achieve 100% phenol conversion with 93.6% selectivity to cyclohexanone at 80 °C and 1.0 MPa of hydrogen pressure. wikipedia.org In this system, the heteropoly acid is thought to interact with the hydroxyl group of phenol, facilitating the partial hydrogenation of the benzene ring by activated hydrogen on the Pd surface to an enol intermediate, which then isomerizes to cyclohexanone. wikipedia.org Alkali-metal-promoted Pd/TiO₂ catalysts have also shown high conversion and selectivity (both 99%) for cyclohexanone in aqueous media under mild conditions. iiardjournals.org

The reaction pathway for phenol hydrogenation can be summarized as follows: phenol can be partially hydrogenated to an unstable cyclohexenol (B1201834) intermediate, which rapidly isomerizes to cyclohexanone. Cyclohexanone can then be further hydrogenated to cyclohexanol. google.com The choice of catalyst and conditions determines whether the reaction stops at cyclohexanone or proceeds to cyclohexanol.

The following table presents a summary of different catalytic systems and their performance in the hydrogenation of phenol.

CatalystProduct(s)Temperature (°C)Pressure (MPa)Conversion (%)Selectivity (%)
Pd/C-heteropoly acidCyclohexanone801.010093.6 (Cyclohexanone)
20% Ni/CNTCyclohexanol220N/A (transfer hydrogenation)~100>95 (Cyclohexanol)
Co-Ni@NCCyclohexanolNot specifiedNot specified100>99.9 (Cyclohexanol)
Alkali-promoted Pd/TiO₂Cyclohexanone800.069999 (Cyclohexanone)
Pd/KLCyclohexanone60Not specified96.194.4 (Cyclohexanone)

Selective reduction of the phenolic ring is crucial for synthesizing specific cyclic compounds. Beyond catalytic hydrogenation, other strategies have been developed to control the outcome of the reduction.

One effective method for the selective reduction of phenol to cyclohexanone involves the use of a hydrogen donor in the presence of a catalyst. For instance, using sodium formate (B1220265) (HCOONa) as a hydrogen source with a Pd/C catalyst in water under microwave irradiation can lead to an excellent yield of cyclohexanone (>98%). minia.edu.egbritannica.com This approach avoids the use of high-pressure hydrogen gas.

The inherent electronic properties of the phenol molecule also play a significant role in directing the regioselectivity of certain reactions. The hydroxyl (-OH) group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. acs.orgresearchgate.net Through resonance, the -OH group increases the electron density at the ortho and para positions of the benzene ring. acs.org This makes these positions more susceptible to attack by electrophiles. This directing effect is a fundamental principle in the functionalization of phenols. While not a reduction of the ring itself, this electronic influence is a key strategy in selectively modifying the phenol structure before a potential reduction step.

In contrast to electron-donating groups, electron-withdrawing groups decrease the electron density of the aromatic ring and direct incoming electrophiles to the meta position. researchgate.net Understanding these directing effects is essential for designing multi-step syntheses that involve the selective transformation of substituted phenols.

Recent advancements have also demonstrated methods to override these intrinsic directing effects. For example, a "regiodiversion" strategy has been developed for the meta-selective C-H arylation of phenols, which proceeds through an electrophilic arylation followed by an aryl migration/rearomatization, providing access to substitution patterns that are not achievable through classical electrophilic aromatic substitution. youtube.com

Polycondensation and Polymerization Reaction Mechanisms

Phenol is a key monomer in the production of phenolic resins, also known as phenol-formaldehyde resins. These are synthetic thermosetting polymers with a wide range of industrial applications. The polymerization proceeds via a step-growth mechanism involving the reaction of phenol with formaldehyde (B43269). The structure and properties of the resulting resin are highly dependent on the catalyst used (acidic or basic) and the molar ratio of the reactants. wikipedia.org This leads to two main types of phenolic resins: novolacs and resoles. plenco.com

The initial step in both processes is the formation of a hydroxymethyl phenol, where formaldehyde reacts with phenol at the ortho and para positions. wikipedia.org

Novolac Resins: Novolacs are produced under acidic catalysis with a molar excess of phenol to formaldehyde (formaldehyde:phenol ratio < 1). wikipedia.org The acidic conditions promote the electrophilic substitution of the phenol ring by protonated formaldehyde. The hydroxymethylphenol intermediates formed are unstable in acid and quickly react with another phenol molecule to form a methylene (B1212753) bridge (-CH₂-), releasing a molecule of water. plenco.com This process repeats to form a linear or slightly branched polymer chain with molecular weights in the low thousands. wikipedia.org Novolac resins are thermoplastic and require the addition of a curing agent, such as hexamethylenetetramine, to form a cross-linked, thermoset network upon heating. wikipedia.orgminia.edu.eg

Resole Resins: Resoles are synthesized under basic (alkaline) conditions with a molar excess of formaldehyde (formaldehyde:phenol ratio > 1). wikipedia.org In the presence of a base, phenol is deprotonated to form the more reactive phenoxide ion. minia.edu.eg The phenoxide ion then attacks formaldehyde, leading to the formation of mono-, di-, and tri-hydroxymethylphenols. vedantu.com These hydroxymethylphenols are stable under basic conditions. Upon heating to around 120°C, these reactive hydroxymethyl groups condense with each other (forming ether bridges, -CH₂-O-CH₂-) or with another phenol molecule (forming methylene bridges, -CH₂-), eliminating water. wikipedia.orgminia.edu.eg This self-condensation leads to a highly cross-linked, three-dimensional network without the need for an external curing agent. For this reason, resoles are often referred to as "one-step" resins. wikipedia.org

The table below summarizes the key differences in the formation of novolac and resol resins.

FeatureNovolac ResinResol Resin
Catalyst Acidic (e.g., H₂SO₄, HCl)Basic (e.g., NaOH, NH₃)
Formaldehyde:Phenol Ratio < 1> 1
Reaction Intermediate Unstable hydroxymethylphenolStable hydroxymethylphenols
Polymer Structure Linear or branched thermoplasticCross-linked 3D network (thermoset)
Curing Requires a curing agent (e.g., hexamethylenetetramine)Cures upon heating (self-curing)

Theoretical and Computational Chemistry Studies on Phenol Systems

Quantum Chemical Calculations on Phenol (B47542) Structure and Reactivity

Quantum chemical calculations offer a powerful means to investigate the electronic distribution, bonding, and inherent reactivity of phenol at an atomic level.

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its balance of accuracy and computational efficiency. Numerous studies have utilized various DFT functionals and basis sets to explore phenol's electronic landscape and energetic properties.

Electronic Structure and Energetics: DFT calculations have been employed to determine phenol's electronic structure, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, excitation energies, and electron density distributions researchgate.netwisdomlib.orgaip.orgredalyc.orgresearchgate.netresearchgate.net. For instance, TD-DFT calculations, often using functionals like LC-ωPBE or PBE0 with basis sets such as cc-pVDZ or 6-31+G(d,p), have been used to predict excitation energies and understand the character of electronic transitions in phenol and its derivatives aip.orgredalyc.org. The analysis of electronic properties like hardness, softness, and electrophilicity index, derived from DFT calculations, has been shown to correlate with the predicted toxicity and reactivity of phenol derivatives wisdomlib.orgnih.gov. DFT has also been instrumental in calculating reaction barriers, activation energies, and binding energies for various phenol-related reactions, such as ozonolysis and alkylation, providing quantitative insights into their kinetics researchgate.netresearchgate.netrsc.orgresearchgate.net. For example, the M06-2X functional has been found to be reliable for gas-phase calculations of phenolic compounds researchgate.net.

Reactivity Descriptors: Quantum chemical parameters derived from DFT, such as hardness, chemical potential, and electrophilicity, are valuable for predicting molecular reactivity. Studies have used these descriptors in Quantitative Structure-Activity Relationship (QSAR) models to assess the toxicity of phenol derivatives wisdomlib.orgnih.gov. These calculations provide insights into how substituents on the phenol ring influence its electronic properties and, consequently, its chemical behavior researchgate.netresearchgate.net.

Ab Initio Methods for Reaction Pathways and Intermediates

While DFT is widely used, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) and coupled cluster methods (e.g., CCSD(T)) are often employed for more accurate calculations of reaction pathways and intermediates, especially for critical steps in reaction mechanisms.

Reaction Mechanisms and Kinetics: Ab initio calculations have been applied to investigate the decomposition mechanisms of phenol, particularly in high-temperature environments relevant to combustion and pyrolysis researchgate.netpolimi.it. These studies often involve calculating potential energy surfaces (PES) to identify reaction intermediates and transition states. Methods like CCSD(T) combined with basis sets such as aug-cc-pvtz have been used to obtain accurate energy values for these pathways polimi.it. Transition state theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory are frequently coupled with ab initio or DFT calculations to determine temperature- and pressure-dependent rate constants for these reactions researchgate.netrsc.orgresearchgate.netpolimi.it. For instance, ab initio methods have been used to study the oxidative polymerization of phenols, elucidating reaction routes and identifying favored pathways through energy profile comparisons oup.com.

Conformational Analysis and Intramolecular Interactions

The spatial arrangement of atoms within a molecule (conformation) and the interactions between different parts of the same molecule (intramolecular interactions) significantly influence its properties.

Conformational Landscape: Computational studies have explored the conformational preferences of phenol and its substituted derivatives. For molecules like methoxyphenols, DFT calculations have identified various rotamers and analyzed their relative energies aip.orgresearchgate.netnih.govbeilstein-journals.orgresearchgate.net. These studies often reveal that intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformations aip.orgresearchgate.netnih.govbeilstein-journals.orgresearchgate.net. For example, in 2-methoxyphenol, an intramolecular OH⋯OCH₃ hydrogen bond stabilizes a particular rotamer, which is consistent with experimental spectroscopic data aip.orgresearchgate.net.

Intramolecular Interactions: Beyond hydrogen bonding, computational methods are used to characterize other intramolecular interactions, such as van der Waals forces, which are important in the complexes formed between phenol and small molecules like argon or nitrogen aip.org. These studies employ high-level ab initio methods and DFT with dispersion corrections (DFT-D) to accurately describe these weak interactions and predict binding energies and structures aip.org.

Molecular Dynamics Simulations of Phenol Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of phenol in condensed phases, such as solutions and at interfaces, by modeling the time evolution of atomic positions and velocities.

Solvation Dynamics of Phenol

Understanding how phenol interacts with its surrounding solvent molecules is critical for predicting its behavior in solution. MD simulations have been particularly useful in studying phenol's solvation in binary solvent mixtures.

Solvation in Mixtures: MD simulations have been performed to investigate the preferential solvation of phenol in mixtures like acetonitrile-water and ethanol-water acs.orgnih.gov. These simulations, often employing various water models, aim to replicate experimental observations of how phenol distributes itself within the solvent environment acs.orgnih.gov. The studies analyze the structure of the solvation shell, the dynamics of solvent molecules around phenol, and quantify solvation free energies and enthalpies nih.govtandfonline.comuit.no. For instance, MD simulations have shown that ethylene (B1197577) glycol provides higher solvation free energy for phenolic polymers compared to water due to more favorable hydrophilic and hydrophobic interactions nih.gov. Furthermore, studies on phenol-water clusters using MD combined with quantum chemical analysis (e.g., QTAIM) reveal stabilization through OH···O hydrogen bonds, CH···O hydrogen bonds, and OH⋯π interactions tandfonline.comuit.no.

Phenol Adsorption on Surfaces

The interaction of phenol with solid surfaces is relevant to catalysis, environmental remediation, and materials science. Computational methods, primarily DFT and MD, are used to model these adsorption processes.

Adsorption Structures and Energetics: DFT calculations have been extensively used to study phenol adsorption on various surfaces, including transition metals (Pt, Rh) and metal oxides (ZnO, Hematite) rsc.orgrsc.orgarabjchem.orgacs.orgnih.gov. These studies determine stable adsorption configurations, such as phenol lying parallel to the surface or in a standing-up orientation, and calculate binding energies rsc.orgrsc.orgarabjchem.orgacs.orgnih.gov. For example, on Pt(111) and Rh(111) surfaces, phenol adsorbs with its aromatic ring parallel to the surface, with binding energies indicating chemisorption rsc.orgrsc.org. On ZnO(101̅0), phenol can adopt both standing-up and lying-down configurations, with the latter forming ordered structures at higher coverages acs.org. MD simulations coupled with DFT have also been used to explore phenol adsorption on hematite (B75146) (α-Fe₂O₃), revealing that phenol lies parallel to the surface, stabilized by π-π interactions and hydrogen bonds, with binding energies of -55.73 kJ/mol in vacuum and -79.83 kJ/mol in the presence of water arabjchem.org. Studies on boron nitride (BN) sheets indicate that phenol chemisorbs to these surfaces with significant binding energies nih.gov. Phenol adsorption on surfaces can also lead to dissociation, such as the cleavage of the O-H bond, with calculated reaction barriers being comparable on Pt and Rh rsc.org.

Compound List

Phenol

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) represent a powerful computational approach that establishes mathematical correlations between the chemical structure of molecules and their observed reactivity. For phenol and its derivatives, QSRR models are instrumental in predicting various chemical properties, reaction rates, and biological activities, thereby offering insights into their behavior without the need for extensive experimental testing. These studies leverage molecular descriptors derived from quantum chemical calculations, physicochemical properties, and topological analyses to build predictive models.

Introduction to QSRR in Phenol Chemistry

The reactivity of phenol, characterized by its acidic hydroxyl group and the electron-rich aromatic ring, is significantly influenced by the nature and position of substituents. QSRR aims to quantify these structure-activity relationships, allowing for the prediction of how structural modifications will alter reactivity. This is particularly valuable in understanding reaction kinetics, predicting acidity (pKa), assessing electrochemical behavior, and elucidating mechanisms of toxicity. By identifying key structural features that govern reactivity, QSRR facilitates the rational design of new compounds with desired properties and aids in environmental risk assessment.

Key Reactivity Endpoints and Descriptors

QSRR studies on phenol systems have focused on a range of reactivity endpoints:

Acidity (pKa): The ionization constant (pKa) is a critical property influencing phenol's behavior in aqueous and non-aqueous media, as well as its toxicological profile. QSRR models have been developed to predict pKa values based on electronic properties and solvent effects um.si.

Reaction Kinetics: Predicting rate constants for reactions with various chemical species is a common application. This includes reactions with photochemically produced oxidants like singlet oxygen, carbonate radical, hydroxyl radical (OH˙), and ozone (O₃) rsc.orgrsc.orgscience.gov, as well as reactions with formaldehyde (B43269) in polymerization processes researchgate.netiosrjen.org.

Electrochemical Oxidation: The electrochemical reactivity of phenols, often studied at electrode surfaces, can be modeled using QSPR to understand how structural variations affect oxidation potentials and rate constants acs.orgacs.org.

Toxicity Mechanisms: QSAR models are employed to correlate structural features of phenol derivatives with their toxicity to various organisms, providing insights into the underlying mechanisms of action, such as polar narcosis or oxidative uncoupling nih.govthescipub.comscispace.comnih.govthescipub.com.

Reactivity with Thiols: Studies have investigated the reactivity of o-quinones derived from substituted phenols with thiols, linking substituent electronic effects to reaction rates nih.gov.

The molecular descriptors commonly utilized in these QSRR models for phenols include:

Quantum Chemical Descriptors: These are derived from theoretical calculations and include electronic properties such as electrophilicity index (ω), hardness (η), chemical potential (μ), total energy, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, partial electrophilicity, atomic charges, and superdelocalizability indices researchgate.netacs.orgacs.orgnih.govthescipub.comthescipub.comnih.govresearchgate.netconicet.gov.ar.

Physicochemical Descriptors: These include experimentally determined or calculated properties like the octanol-water partition coefficient (logP) for lipophilicity and the acid dissociation constant (pKa) um.sinih.govresearchgate.netconicet.gov.arresearchgate.net.

Topological and Structural Descriptors: These capture the connectivity and arrangement of atoms within the molecule, such as Hammett constants (σ), electrotopological state (E-state) indices, and quantum topological molecular similarity (QTMS) indices um.sirsc.orgnih.govnih.govnih.govresearchgate.net.

Applications and Research Findings

QSRR studies have demonstrated the utility of these descriptors in building predictive models for phenol reactivity. For instance, models incorporating density functional theory (DFT) calculations for descriptors like electrophilicity index and hardness have shown high predictive power for the toxicity of phenol derivatives nih.govthescipub.comthescipub.com. Similarly, studies on the electrochemical oxidation of phenolic compounds have identified key quantum descriptors such as EHOMO, chemical potential, and dipole moment as crucial for predicting reactivity acs.orgacs.org.

Predicting reaction rate constants with oxidants has also seen significant progress. QSAR models based on Hammett constants and cross-correlations have successfully predicted rate constants for reactions with one-electron oxidants, with a high percentage of predictions falling within a factor of three of experimental values rsc.org. For skin irritation potential, models combining hardness and logP have achieved good correlation coefficients nih.gov. Furthermore, QSPR models have been developed to predict pKa values of phenols in various solvent systems, highlighting the importance of specific descriptors related to the phenolic hydroxyl group um.si.

Table 1: Common QSRR Descriptors for Phenol Systems

Descriptor CategoryExample DescriptorsReferences
Quantum Chemical Electrophilicity Index (ω), Hardness (η), Chemical Potential (μ), Total Energy, EHOMO, ELUMO, Atomic Charges, Dipole Moment researchgate.netacs.orgacs.orgnih.govthescipub.comthescipub.comnih.govresearchgate.netconicet.gov.ar
Physicochemical logP (Octanol-Water Partition Coefficient), pKa um.sinih.govresearchgate.netconicet.gov.arresearchgate.net
Topological/Structural Hammett Constants (σ), E-state Indices, QTMS Indices, Subgraph Counts um.sirsc.orgnih.govnih.govnih.govresearchgate.net

Table 2: Representative QSRR Model Performance Metrics for Phenol Derivatives

Study FocusKey Descriptors UsedModel TypePerformance Metric (Example)References
Toxicity to Tetrahymena pyriformisMolecular Weight, Hardness, Chemical Potential, Total Energy, Electrophilicity Index (DFT)QSAR (DFT)R² = 0.91, R(cv)² = 0.88 nih.gov
Skin Irritation PotentialAbsolute Hardness (N), logPRegression Functionr = 0.85 nih.gov
Toxicity to Tetrahymena pyriformisVarious calculated parametersANN, MLR, MNLRExternal Validation R = 0.80 (MLR) scispace.com
Reaction Kinetics with One-Electron OxidantsHammett Constants, Cross-correlationsQSAR94% of k values within factor of 3 rsc.org
Reactivity towards OH radical and O3Ensemble Machine Learning (EML) modelsEML QSRRR² ≥ 0.91 (test data) science.gov

Compound List

Phenol

Phenol derivatives

Phenolates

Substituted phenols

4-substituted o-quinones

Aminopyridines (used in comparative QSRR studies)

Catechols

Hydroquinone (B1673460) derivatives

Advanced Spectroscopic and Analytical Characterization in Phenol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phenol (B47542) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, including phenol and its derivatives. It provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

In the ¹H NMR spectrum of phenol, the hydroxyl proton (-OH) typically appears as a broad singlet, with its chemical shift being concentration and solvent dependent. The aromatic protons resonate in the downfield region of the spectrum. Similarly, the ¹³C NMR spectrum of phenol shows distinct signals for the carbon atom bonded to the hydroxyl group and the other aromatic carbons.

While 1D NMR provides fundamental structural information, complex phenol derivatives often require more advanced two-dimensional (2D) NMR techniques for unambiguous structural assignment. weebly.comemerypharma.comyoutube.com These methods separate NMR signals into two frequency dimensions, revealing correlations between different nuclei. weebly.comemerypharma.comyoutube.com

Some of the most common 2D NMR techniques used for the structural elucidation of phenol derivatives include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.org It is invaluable for establishing the connectivity of proton networks within a molecule. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate the chemical shifts of protons with the chemical shifts of directly attached carbon atoms. This is crucial for assigning carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique is instrumental in determining the stereochemistry and three-dimensional structure of molecules. libretexts.org

2D NMR TechniqueType of Information ProvidedApplication in Phenol Derivative Analysis
COSY¹H-¹H correlations through bondsEstablishing proton connectivity in alkyl chains or substituted aromatic rings.
HSQC/HMQCDirect ¹H-¹³C correlationsAssigning carbon signals based on attached protons.
HMBCLong-range ¹H-¹³C correlations (2-3 bonds)Identifying quaternary carbons and linking molecular fragments.
NOESY¹H-¹H correlations through spaceDetermining stereochemistry and conformation.

Solid-state NMR (ssNMR) is a vital tool for the characterization of insoluble phenolic polymers, such as phenol-formaldehyde resins. dtic.milacs.org Unlike solution-state NMR, ssNMR can analyze solid samples, providing insights into the structure, dynamics, and cross-linking of these materials. dtic.milacs.org

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a common ssNMR technique used to obtain high-resolution spectra of solid polymers. dtic.mil This technique enhances the signal of the low-abundant ¹³C nuclei and averages out anisotropic interactions that would otherwise lead to broad, uninformative peaks. By analyzing the chemical shifts in the ¹³C CP/MAS spectrum, it is possible to identify the different types of carbon environments within the polymer, including the aromatic rings, methylene (B1212753) bridges, and methylol groups in phenol-formaldehyde resins. dtic.milacs.orgacs.orgresearchgate.net

Mass Spectrometry (MS) Approaches for Phenol Analysis and Metabolite Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the identification and quantification of phenol and its derivatives in various matrices, as well as for profiling their metabolites.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or five decimal places. alevelchemistry.co.ukyoutube.com This precision allows for the determination of the elemental composition of a molecule from its exact mass, which is a powerful tool for identifying unknown phenolic compounds. alevelchemistry.co.ukyoutube.comtaylorfrancis.com

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. wikipedia.org In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.org The fragmentation pattern is characteristic of the precursor ion's structure and can be used for definitive identification and structural elucidation of phenolic compounds. koreascience.krresearchgate.net

TechniquePrincipleApplication in Phenol Analysis
HRMSProvides highly accurate mass measurements. alevelchemistry.co.ukyoutube.comDetermination of elemental composition and identification of unknown phenolic compounds. alevelchemistry.co.ukyoutube.comtaylorfrancis.com
Tandem MS (MS/MS)Involves fragmentation of a selected ion and analysis of the resulting fragments. wikipedia.orgStructural elucidation and confirmation of the identity of phenolic compounds. koreascience.krresearchgate.net

To analyze complex mixtures, mass spectrometry is often coupled with a separation technique, such as gas chromatography (GC) or liquid chromatography (LC). These "hyphenated" techniques are essential for the detection and quantification of phenols in various samples, including environmental and biological matrices. nih.govresearchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and semi-volatile phenolic compounds. nih.govnih.govmatec-conferences.org In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer for detection and identification. For less volatile phenols, a derivatization step is often employed to increase their volatility. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can analyze a wide range of phenolic compounds, including those that are non-volatile or thermally labile. researchgate.netmdpi.com In LC, the sample is dissolved in a liquid mobile phase and separated based on its interactions with a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. LC-MS is widely used for the analysis of phenolic compounds in environmental water samples and for metabolite profiling. researchgate.netnih.gov

Vibrational Spectroscopy (FTIR, Raman) for Phenol Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of molecules. These techniques are highly sensitive to the functional groups present in a molecule and are therefore valuable for the characterization of phenol and its derivatives. tandfonline.comresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a sample. The resulting spectrum shows absorption bands at specific wavenumbers that correspond to the vibrational frequencies of different functional groups. For phenol, the FTIR spectrum is characterized by:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, which is indicative of hydrogen bonding. docbrown.info

C-O stretching vibrations typically observed between 1260 and 1000 cm⁻¹. docbrown.info

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. docbrown.info

Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the benzene (B151609) ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. nih.gov The Raman spectrum also provides information about the vibrational modes of a molecule. For phenol, the Raman spectrum is often dominated by the symmetric stretching vibrations of the aromatic ring. chemicalbook.com Raman spectroscopy can be particularly useful for studying phenolic compounds in aqueous solutions due to the weak Raman scattering of water. researchgate.net

Vibrational ModeTypical Wavenumber Range (cm⁻¹) in FTIRSignificance for Phenol
O-H Stretch3200-3600 (broad)Characteristic of the hydroxyl group and indicates hydrogen bonding. docbrown.info
C-O Stretch1260-1000Corresponds to the stretching of the carbon-oxygen single bond. docbrown.info
Aromatic C=C Stretch1600-1450Indicates the presence of the benzene ring. docbrown.info
C-H Out-of-Plane Bend900-675Provides information on the substitution pattern of the aromatic ring.

Hydrogen Bonding Network Characterization

The hydroxyl group of phenol is a potent hydrogen bond donor and acceptor, leading to the formation of intricate hydrogen-bonded networks in solution and the solid state. Infrared (IR) spectroscopy is a primary tool for investigating these interactions. The O-H stretching vibration in the IR spectrum is particularly sensitive to hydrogen bonding. For a "free" or non-hydrogen-bonded phenol monomer, the O-H stretch appears as a sharp peak around 3579 cm⁻¹. ed.govconsensus.app However, as phenol concentration increases, intermolecular hydrogen bonding leads to the formation of dimers, trimers, and larger aggregates. This results in the appearance of a broad, lower-frequency "bound" O-H stretching band, typically centered around 3390 cm⁻¹. ed.govresearchgate.net The broadening of this peak reflects the diverse array of hydrogen bond strengths and geometries within the sample. libretexts.org The intensity of the bound O-H stretch increases with higher concentrations, indicating a greater population of hydrogen-bonded species. ed.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy also provides valuable data on hydrogen bonding. The chemical shift of the hydroxyl proton is highly dependent on its electronic environment. In dilute, non-hydrogen-bonding solvents, the phenol OH proton signal can be found around 4.6 ppm, whereas in solvents that act as strong hydrogen bond acceptors, like DMSO, the signal can shift downfield to 9.2 ppm due to deshielding. modgraph.co.uk This significant change in chemical shift can be correlated with the strength and nature of the hydrogen bonding interactions.

In-situ Reaction Monitoring

Monitoring chemical reactions involving phenol in real-time provides critical kinetic and mechanistic data. In-situ spectroscopic techniques are ideal for this purpose as they allow for continuous analysis of the reaction mixture without sample extraction, which could alter the reaction's course. spectroscopyonline.com Techniques such as UV-Vis, Raman, and mid-infrared (IR) spectroscopy are frequently employed. spectroscopyonline.com

For example, the catalytic reduction of p-nitrophenol can be monitored using UV-Vis spectroscopy. The reactant and product exhibit distinct absorption peaks, allowing for real-time tracking of the conversion without the need for complex sampling or derivatization. mdpi.com Similarly, the degradation of phenol, such as through oxidation by hydroxyl radicals, can be monitored to understand the reaction kinetics under specific conditions, like those found in in-situ thermal desorption processes for environmental remediation. nih.gov This approach allows researchers to observe the formation of transient intermediates and final products as the reaction progresses, leading to a more complete understanding of the reaction mechanism.

X-ray Crystallography and Diffraction Studies of Phenol Co-crystals and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, angles, and intermolecular interactions. researchgate.net This technique has been extensively used to study phenol, its derivatives, and its co-crystals. Analysis of crystal structures reveals how molecules pack in the solid state, governed by forces such as hydrogen bonding and π-π stacking.

Studies on phenol derivatives, such as various chlorophenols, have utilized X-ray powder diffraction to determine their lattice parameters and crystal systems. cambridge.org For instance, 2,6-dichloro-4-nitrophenol (B181596) was found to crystallize in the triclinic system. cambridge.org Single-crystal X-ray diffraction (SCXRD) offers even greater detail. In studies of ionic co-crystals involving phenol and phenolate (B1203915), SCXRD has been used to precisely measure C-O bond lengths. acs.orgnih.gov These studies show a distinct difference between the C-OH bond length in neutral phenol (mean value of 1.362 Å) and the C-O⁻ bond in the phenolate anion (mean value of 1.307 Å), which can be indicative of the protonation state. acs.orgnih.gov The packing in these co-crystals is often dominated by strong PhOH···PhO⁻ hydrogen bonds. nih.gov

Below is a table summarizing crystallographic data for a representative phenol derivative.

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
2,6-dichloro-4-nitrophenolTriclinicP-18.16916.6377.44096.6116.1978.68
Data sourced from a study on phenol derivatives. cambridge.org

Advanced Chromatographic Separations for Phenolic Mixtures

The analysis of phenols in complex matrices, such as environmental samples or industrial products, requires powerful separation techniques. Chromatography is the cornerstone of such analyses, effectively separating individual phenolic compounds from a mixture for subsequent identification and quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the separation of phenolic compounds. researchgate.net When coupled with a UV detector, HPLC provides a reliable means for both identifying and quantifying phenols. mdpi.com However, for highly complex samples, conventional HPLC may lack sufficient resolving power. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement, utilizing columns with smaller particle sizes (<2.5 µm) and higher operating pressures. researchgate.net This results in faster analysis times, improved resolution, and greater peak efficiency compared to traditional HPLC, making it highly suitable for analyzing complex phenolic mixtures. researchgate.net

Gas Chromatography (GC) is another essential technique, particularly for volatile or semi-volatile phenols. mdpi.com For GC analysis, non-volatile phenols often require a derivatization step to increase their volatility. nih.gov When coupled with detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS), GC offers excellent sensitivity and resolving power. mdpi.comnih.gov

The following table provides an example of HPLC conditions used for the separation of phenolic compounds.

ParameterCondition
Column Kinetex Phenyl-Hexyl
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detector Mass Spectrometry (MS)
Data sourced from a method for analyzing phenolic compounds. protocols.io

To enhance selectivity and sensitivity, chromatographic techniques are often coupled with mass spectrometry (MS). These "hyphenated" techniques, such as LC-MS and GC-MS, are powerful tools for the unambiguous identification and quantification of analytes. news-medical.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the superior separation capabilities of LC with the mass-analyzing power of MS. news-medical.net This technique is invaluable for identifying unknown phenolic compounds in complex mixtures and quantifying them at very low concentrations. nih.gov LC-MS methods have been developed for the simultaneous determination of dozens of phenolic compounds in a single run. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly robust platform for analyzing phenols. nih.gov After separation on the GC column, compounds enter the mass spectrometer, where they are fragmented into ions. The resulting mass spectrum serves as a "fingerprint," allowing for confident compound identification by comparison to spectral libraries. news-medical.net GC-MS is often considered superior for quantitative determination of compounds at low concentrations due to its stability and accuracy. researchgate.net The development of two-dimensional gas chromatography (GCxGC-MS) further increases peak capacity and separation performance for extremely complex samples. nih.gov

Catalytic Applications in Phenol Chemistry

Homogeneous Catalysis for Phenol (B47542) Conversions

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers distinct advantages in terms of catalyst accessibility and tunability. This approach has been extensively utilized for various phenol transformations.

Transition metal complexes are highly effective catalysts for the selective oxidation and alkylation of phenols. rsc.orgnih.gov These reactions are crucial for synthesizing a variety of important chemical intermediates. Oxidative reactions, in particular, provide an effective pathway for phenol transformation through processes like conjugated addition and C–H functionalization. nih.govwikipedia.org

One of the key applications is the oxidative coupling of phenols to produce biphenols and other coupled products. nih.gov For instance, vanadium tetrachloride (VCl₄) can catalyze the oxidative coupling of phenol to yield dihydroxybiphenyl isomers. nih.gov Copper-based catalysts have also been extensively researched for their ability to promote phenol hydroxylation and other oxidative transformations. rsc.org The catalytic cycle often involves the formation of a phenoxide complex with the metal center, followed by electron transfer or hydrogen atom abstraction to generate a reactive phenoxy radical intermediate. nih.gov

Recent advancements have focused on developing catalytic systems that utilize environmentally benign oxidants like molecular oxygen and hydrogen peroxide. rsc.org For example, copper chloride has been used as a catalyst with molecular oxygen or hydrogen peroxide for the oxidation of 2,3,6-trimethylphenol. rsc.org The choice of metal, ligand, and oxidant can significantly influence the reaction's selectivity towards either C-C or C-O coupled products. nih.gov

Alkylation of phenols, another vital industrial process, is also efficiently catalyzed by transition metal complexes. These reactions typically involve the ortho-selective functionalization of the phenol ring. nih.gov The directing effect of the hydroxyl group plays a crucial role in achieving high regioselectivity. wikipedia.org

Table 1: Examples of Transition Metal-Catalyzed Phenol Transformations

Catalyst System Reactant Product Reaction Type
Vanadium tetrachloride Phenol Dihydroxybiphenyl Oxidative Coupling
Copper chloride / O₂ or H₂O₂ 2,3,6-trimethylphenol Oxidized products Oxidation
Ruthenium catalyst / O₂ Substituted phenol Ortho-ortho coupled biphenol Oxidative Coupling
Chromium salen catalyst Different phenols Cross-coupled biphenols Oxidative Cross-Coupling
Interactive Data Table
Catalyst SystemReactantProductReaction Type
Vanadium tetrachloridePhenolDihydroxybiphenylOxidative Coupling
Copper chloride / O₂ or H₂O₂2,3,6-trimethylphenolOxidized productsOxidation
Ruthenium catalyst / O₂Substituted phenolOrtho-ortho coupled biphenolOxidative Coupling
Chromium salen catalystDifferent phenolsCross-coupled biphenolsOxidative Cross-Coupling

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry, offering a metal-free alternative for various transformations. bohrium.com In the context of phenol chemistry, organocatalysts have been particularly successful in promoting asymmetric reactions, leading to the synthesis of chiral molecules.

A significant area of application is the asymmetric dearomatization of phenols. rsc.orglibretexts.org This process converts flat, aromatic phenols into three-dimensional chiral structures, which are valuable intermediates in the synthesis of complex natural products. rsc.orglibretexts.org Chiral phosphoric acids, a prominent class of Brønsted acid organocatalysts, have been widely used for this purpose. acs.orgresearchgate.netresearchgate.net They can activate substrates through hydrogen bonding, enabling highly enantioselective transformations. For example, chiral phosphoric acids have been used to catalyze the amination of phenols, leading to chiral products.

Another important application of organocatalysis is the C-H functionalization of phenols. rsc.orgacs.org Organocatalysts can direct the selective functionalization of the ortho-position of the phenolic ring. For instance, Brønsted acids have been shown to catalyze the ortho-selective aminomethylation of phenols. wikipedia.org

Furthermore, organocatalytic systems have been developed for the oxidative coupling of phenols. While transition metals are commonly used for this transformation, organocatalytic approaches provide a more sustainable alternative. These reactions often proceed through radical intermediates, and the organocatalyst plays a crucial role in controlling the selectivity of the coupling process. acs.org

Table 2: Examples of Organocatalytic Phenolic Transformations

Catalyst Type Reactant Product Reaction Type
Chiral Phosphoric Acid Phenol Chiral cyclohexadienone Asymmetric Dearomatization
Brønsted Acid Phenol and N,O-acetals Ortho-aminomethylated phenol C-H Functionalization
(DHQD)₂PHAL Naphthol and DCDMH Chiral chlorinated naphthalenone Asymmetric Chlorinative Dearomatization
Chiral Sulfide/Phosphoric Acid Alkene and Phenol Sulfur-containing benzylic aryl ether Oxysulfenylation
Interactive Data Table
Catalyst TypeReactantProductReaction Type
Chiral Phosphoric AcidPhenolChiral cyclohexadienoneAsymmetric Dearomatization
Brønsted AcidPhenol and N,O-acetalsOrtho-aminomethylated phenolC-H Functionalization
(DHQD)₂PHALNaphthol and DCDMHChiral chlorinated naphthalenoneAsymmetric Chlorinative Dearomatization
Chiral Sulfide/Phosphoric AcidAlkene and PhenolSulfur-containing benzylic aryl etherOxysulfenylation

Heterogeneous Catalysis for Phenol Valorization

Heterogeneous catalysts, which are in a different phase from the reactants, are widely used in industrial processes due to their ease of separation from the reaction mixture and potential for reuse. nih.govrsc.orgnih.gov

Supported metal catalysts, where metal nanoparticles are dispersed on a high-surface-area support, are highly effective for the hydrogenation and oxidation of phenol. rsc.org The choice of both the metal and the support material is critical in determining the catalyst's activity and selectivity. chinesechemsoc.org

For phenol hydrogenation, palladium (Pd) and nickel (Ni) are commonly used metals. chinesechemsoc.orgbohrium.com Supported palladium catalysts are often employed for the selective hydrogenation of phenol to cyclohexanone (B45756). chinesechemsoc.org The support material, such as silica (B1680970) (SiO₂), tantalum pentoxide (Ta₂O₅), activated carbon, and graphite (B72142), can significantly influence the catalytic performance by affecting the metal particle size and electronic properties. chinesechemsoc.org Nickel-based catalysts are typically used for the complete hydrogenation of phenol to cyclohexanol (B46403). bohrium.com

In the realm of phenol oxidation, supported gold (Au) nanoparticles have shown remarkable catalytic activity. rsc.org The catalytic performance of gold catalysts is highly dependent on the particle size, the choice of support (e.g., TiO₂, CeO₂, Al₂O₃), and the interaction between the gold nanoparticles and the support. These catalysts are effective for the selective oxidation of phenols to valuable products like quinones.

Table 3: Supported Metal Catalysts in Phenol Reactions

Catalyst Support Reactant Product Reaction Type
Palladium (Pd) Silica (SiO₂) Phenol Cyclohexanone Hydrogenation
Nickel (Ni) Y zeolite Phenol Cyclohexanol/Cyclohexane Hydrogenation/Hydrogenolysis
Gold (Au) Titania (TiO₂) Phenol Oxidized Products Oxidation
Gold (Au) Ceria (CeO₂) Phenol Oxidized Products Oxidation
Interactive Data Table
CatalystSupportReactantProductReaction Type
Palladium (Pd)Silica (SiO₂)PhenolCyclohexanoneHydrogenation
Nickel (Ni)Y zeolitePhenolCyclohexanol/CyclohexaneHydrogenation/Hydrogenolysis
Gold (Au)Titania (TiO₂)PhenolOxidized ProductsOxidation
Gold (Au)Ceria (CeO₂)PhenolOxidized ProductsOxidation

Zeolites are crystalline aluminosilicates with well-defined microporous structures, making them excellent shape-selective catalysts for various organic transformations. acs.org In phenol chemistry, zeolites are extensively used for alkylation and hydroxylation reactions.

Phenol alkylation with alcohols or olefins is a crucial industrial process for the production of alkylphenols, which are used as antioxidants and in the synthesis of surfactants. Zeolites, such as Beta zeolite and ZSM-5, with their strong Brønsted acid sites, are highly effective catalysts for this reaction. The shape-selectivity of zeolites can be exploited to control the regioselectivity of the alkylation, favoring the formation of specific isomers. The presence of both Brønsted and Lewis acid sites in modified zeolites, such as Zr-containing Beta zeolite, can further enhance the catalytic activity and selectivity towards desired products like 2,4-di-tert-butylphenol.

Phenol hydroxylation to produce dihydroxybenzenes (catechol and hydroquinone) is another important industrial reaction where zeolite-based catalysts have made a significant impact. nih.govacs.org Titanium silicalite-1 (TS-1), a zeolite containing titanium atoms in its framework, is a highly effective catalyst for this reaction using hydrogen peroxide as the oxidant. rsc.orgacs.org The catalytic activity of TS-1 is attributed to the isolated titanium sites within the zeolite framework. Iron-containing zeolites, such as Fe-ZSM-5, have also been investigated as catalysts for phenol hydroxylation. nih.gov

Table 4: Zeolite-Based Catalysis in Phenol Transformations

Zeolite Catalyst Reactant(s) Product(s) Reaction Type
Zr-Beta Phenol, tert-butanol 2,4-di-tert-butylphenol Alkylation
H-BEA Phenol, cyclohexanol/cyclohexene Alkylated phenols Alkylation
TS-1 Phenol, H₂O₂ Catechol, Hydroquinone (B1673460) Hydroxylation
Fe-ZSM-5 Phenol, H₂O₂ Dihydroxybenzenes Hydroxylation
Interactive Data Table
Zeolite CatalystReactant(s)Product(s)Reaction Type
Zr-BetaPhenol, tert-butanol2,4-di-tert-butylphenolAlkylation
H-BEAPhenol, cyclohexanol/cyclohexeneAlkylated phenolsAlkylation
TS-1Phenol, H₂O₂Catechol, HydroquinoneHydroxylation
Fe-ZSM-5Phenol, H₂O₂DihydroxybenzenesHydroxylation

Photocatalysis and Electrocatalysis Involving Phenol

Photocatalysis and electrocatalysis are advanced oxidation processes that utilize light energy and electrical energy, respectively, to drive chemical reactions. These technologies have shown great promise for the degradation of phenol in wastewater and for the synthesis of valuable chemicals.

In photocatalysis, a semiconductor material, most commonly titanium dioxide (TiO₂), is irradiated with light of sufficient energy to generate electron-hole pairs. rsc.orglibretexts.org These charge carriers can then react with water and oxygen to produce highly reactive species, such as hydroxyl radicals, which can oxidize phenol to less harmful compounds, and ultimately to carbon dioxide and water. rsc.org The efficiency of photocatalytic degradation of phenol can be influenced by factors such as catalyst particle size, temperature, and the presence of co-catalysts. rsc.orglibretexts.org For instance, doping TiO₂ with metals or coupling it with other materials can enhance its photocatalytic activity. libretexts.org Photocatalysis can also be employed for synthetic purposes, such as the oxidative coupling of phenols to form biphenols. acs.org

Electrocatalysis involves the use of an electrode material to catalyze electrochemical reactions. In the context of phenol, electrocatalytic oxidation is an effective method for its removal from wastewater. Anodic oxidation, where phenol is oxidized at the surface of an anode, is a common approach. The choice of anode material, such as Ti/SnO₂-Sb₂O₄, is crucial for the efficiency of the process. The mechanism of electrocatalytic oxidation can involve direct electron transfer from the phenol molecule to the anode or indirect oxidation by electrochemically generated oxidizing species.

Table 5: Photocatalytic and Electrocatalytic Systems for Phenol

Catalytic System Catalyst/Electrode Reactant Product(s) Application
Photocatalysis TiO₂ nanoparticles Phenol Degradation products (CO₂, H₂O) Wastewater Treatment
Photocatalysis Au-Pd/TiO₂ Phenol Degradation products Wastewater Treatment
Photocatalysis MesAcr⁺BF₄⁻ Phenols Homo- and cross-coupled biphenols Organic Synthesis
Electrocatalysis Ti/SnO₂-Sb₂O₄ Phenol Benzoquinone, organic acids Wastewater Treatment
Interactive Data Table
Catalytic SystemCatalyst/ElectrodeReactantProduct(s)Application
PhotocatalysisTiO₂ nanoparticlesPhenolDegradation products (CO₂, H₂O)Wastewater Treatment
PhotocatalysisAu-Pd/TiO₂PhenolDegradation productsWastewater Treatment
PhotocatalysisMesAcr⁺BF₄⁻PhenolsHomo- and cross-coupled biphenolsOrganic Synthesis
ElectrocatalysisTi/SnO₂-Sb₂O₄PhenolBenzoquinone, organic acidsWastewater Treatment

Semiconductor Photocatalysts for Phenol Degradation

The photocatalytic degradation of phenol using semiconductor materials is an advanced oxidation process that utilizes light energy to break down the phenol molecule into less harmful substances. mdpi.com This process typically involves the generation of highly reactive hydroxyl radicals (•OH) when the semiconductor is irradiated with light of energy greater than its band gap. buap.mx These radicals are powerful oxidizing agents capable of degrading a wide variety of organic compounds, including phenol. mdpi.combuap.mx

Commonly employed semiconductor photocatalysts for phenol degradation include titanium dioxide (TiO2) and zinc oxide (ZnO), both of which have similar band gap energies (around 3.2-3.37 eV). buap.mxacs.org Research has shown that these materials, often in nanoparticle form, are effective in breaking down phenol in aqueous solutions under UV irradiation. researchgate.netnih.gov The process can lead to the complete mineralization of phenol into carbon dioxide and water. mdpi.comscielo.org.corsc.org

The efficiency of phenol photodegradation is influenced by several factors, including the type and preparation of the photocatalyst, initial phenol concentration, pH of the solution, and catalyst loading. acs.orgresearchgate.net For instance, studies have shown that the degradation rate can be pseudo-first-order, following the Langmuir-Hinshelwood kinetic model. researchgate.netnih.govresearchgate.net The degradation pathway often involves the formation of intermediate products such as hydroquinone, catechol, and benzoquinone before complete mineralization. buap.mxresearchgate.netscielo.org.coresearchgate.net

Recent advancements focus on enhancing the photocatalytic activity by modifying the semiconductors. This includes doping with metals or non-metals, creating composites with materials like graphene or silica, and forming heterojunctions. nih.govtandfonline.commdpi.com For example, combining TiO2 with montmorillonite (B579905) has been shown to improve photocatalytic activity compared to pure TiO2. researchgate.net Similarly, modifying ZnO nanorods with silver (Ag) can significantly enhance phenol degradation performance, with one study reporting complete degradation in just 90 minutes under white light illumination. rsc.orgrsc.org Composite catalysts, such as TiO2/ZnO, have also demonstrated high efficiency, achieving up to 98% phenol removal under specific conditions. researchgate.net

Table 1: Comparison of Different Semiconductor Photocatalysts for Phenol Degradation

Photocatalyst Light Source Key Findings Reference
ZnO Nanoparticles UV (254 nm) Efficiency depends on pH, initial phenol concentration, and catalyst loading. Optimal loading found to be 1.5 g/L. acs.org
Au-ZnO UV-Visible Au addition significantly improves ZnO's photocatalytic efficiency; 2 wt.% Au content showed the highest degradation rate. scielo.org.co
ZnO/Ag/Ag₂O White Light Complete degradation of phenol achieved in 90 minutes. Selectively catalyzes the formation of p-benzoquinone. rsc.orgrsc.org
TiO₂/ZnO Not Specified A 1:1 mass ratio composite achieved about 98% phenol degradation at initial concentrations of 10, 20, and 50 ppm. researchgate.net
Pt-ZnO UV Acts as a selective catalyst, producing only one intermediate product and decomposing it faster than pure ZnO. buap.mx
Pr-doped TiO₂ UV (400W) Doping with Praseodymium (0.072 mol%) optimized the degradation process after 2 hours of irradiation. nih.gov
TiO₂/Montmorillonite UV (365 nm) A 30% TiO₂/MMT composite showed a degradation rate of 89.8%, significantly higher than pure TiO₂ (58.8%). researchgate.net
γ-Al₂O₃-TiO₂ UV A catalyst with 15% TiO₂ calcined at 600°C (AT600) degraded about 95% of phenol in 217 minutes. mdpi.com

Electrochemical Oxidative Coupling of Phenols

Electrochemical oxidative coupling is a sustainable and efficient method for synthesizing biphenols and other coupled products from phenol derivatives. nih.govresearchgate.net This technique utilizes electricity as a reagent-free oxidant, minimizing waste and avoiding the need for potentially toxic or expensive chemical oxidizers. nih.govrsc.org The process involves the anodic oxidation of phenols to generate phenoxy radicals, which then couple to form C-C or C-O bonds. nih.govresearchgate.net

The direct oxidation of simple phenols can often lead to a complex mixture of products. nih.gov However, by controlling the reaction conditions—such as the electrode material, solvent, supporting electrolyte, and temperature—it is possible to achieve high selectivity for desired products like biphenols. nih.govnih.gov Biphenols are valuable structural motifs in ligands, natural products, and materials chemistry. researchgate.netnih.gov

Research in this area has explored various strategies to improve the yield and selectivity of the coupling reaction. For instance, the synthesis of 3,3′,5,5′-tetramethyl-2,2′-biphenol from 2,4-dimethylphenol (B51704) has been successfully scaled up using flow electrolysis cells, achieving yields of up to 62%. researchgate.net The choice of solvent and electrolyte system has a fundamental influence on the reaction outcome. For example, in the synthesis of a specific biphenol, using dichloromethane (B109758) as a solvent with tetrabutylammonium (B224687) tetrafluoroborate (B81430) as the electrolyte increased the yield significantly compared to reactions in alkaline media, which favored the formation of ketone byproducts. nih.gov

Template-controlled synthesis is another advanced approach. In one method, three equivalents of a phenol are first esterified with boric acid. The resulting tetraphenoxyborate intermediate can then be electrochemically converted with high selectivity and yield (85%) to the desired biphenol. nih.gov This pre-orients the phenol units for the coupling reaction and facilitates the electron transfer at the anode. nih.gov The development of new electrode materials, such as boron-doped diamond (BDD), combined with fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has further expanded the scope and applicability of electrochemical biaryl synthesis. nih.gov

Table 2: Research Findings in Electrochemical Oxidative Coupling of Phenols

Phenolic Substrate Electrode Material Electrolyte/Solvent System Product(s) Yield Reference
2,4-Dimethylphenol Lead oxide (PbO₂) Aqueous sulfuric acid 3,3′,5,5′-Tetramethyl-2,2′-biphenol & hydroxylated phenols 30% nih.gov
2,4-Dimethylphenol Platinum (Pt) Barium hydroxide (B78521) in methanol (B129727) Pummerer ketone derivative & pentacyclic compound 32% & not specified nih.gov
2,4-Dimethylphenol Not specified Dichloromethane / Tetrabutylammonium tetrafluoroborate 3,3′,5,5′-Tetramethyl-2,2′-biphenol 26% nih.gov
Tetraphenoxyborate (from 2,4-dimethylphenol) Not specified Not specified (substrate acts as electrolyte) 3,3′,5,5′-Tetramethyl-2,2′-biphenol 85% nih.gov
2,4-Dimethylphenol Not specified Pyridine (B92270) (as electrolyte) in a flow cell 3,3′,5,5′-Tetramethyl-2,2′-biphenol 24-26% nih.gov
2,4-Dimethylphenol Not specified Pyridine (as electrolyte) in a batch-type cell 3,3′,5,5′-Tetramethyl-2,2′-biphenol 69% nih.gov
Various Phenols Not specified Not specified para-Benzoquinones Up to 99% rsc.org

Phenol in Polymer Science and Advanced Materials Research

Synthesis and Characterization of Phenolic Resins (Novolac, Resol)

Phenolic resins, first synthesized in the early 20th century, are thermosetting polymers formed through the condensation reaction of phenol (B47542) with an aldehyde, most commonly formaldehyde (B43269). The two primary types of phenolic resins, Novolacs and Resols, are distinguished by the molar ratio of formaldehyde to phenol and the type of catalyst used during synthesis, which in turn dictates their structure and curing behavior. plenco.comiiardjournals.org

Novolac Resins are produced under acidic conditions with a molar excess of phenol to formaldehyde (F/P < 1). plenco.comyoutube.com The reaction proceeds through the formation of hydroxymethylphenols, which then react with other phenol molecules to form methylene (B1212753) bridges, primarily at the ortho and para positions of the phenolic ring. plenco.com The resulting polymer is a thermoplastic with a linear or branched structure and a relatively low molecular weight. youtube.com Novolac resins are solid and brittle at room temperature and require the addition of a curing agent to form a cross-linked, thermoset network. youtube.com

Resol Resins are synthesized under alkaline (basic) conditions with a molar excess of formaldehyde to phenol (F/P > 1). iiardjournals.orgsemanticscholar.org The excess formaldehyde leads to the formation of phenol molecules substituted with multiple hydroxymethyl (-CH₂OH) groups. plenco.com These reactive methylol groups can condense with each other to form ether linkages (-CH₂-O-CH₂-) or with a phenol to form methylene bridges (-CH₂-). youtube.com Resols are typically liquids or low-melting solids and are capable of thermosetting upon heating without the need for an additional cross-linking agent. youtube.com

The synthesis conditions for Novolac and Resol resins are summarized in the table below.

Resin TypeCatalystFormaldehyde to Phenol Molar RatioResulting StructureCuring Characteristics
Novolac Acid< 1Linear or branched thermoplasticRequires a curing agent (e.g., hexamethylenetetramine)
Resol Base (Alkaline)> 1Contains reactive methylol and ether groupsThermosets upon heating

Characterization of these resins is crucial for understanding their structure-property relationships. Techniques such as Fourier-transform infrared spectroscopy (FTIR) are used to identify the functional groups present, including hydroxyl groups, methylene bridges, and ether linkages. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C NMR, provides detailed information about the substitution patterns on the aromatic ring and the types of linkages formed between phenol units. semanticscholar.orgsemanticscholar.org

The conversion of phenolic resins from their initial, relatively low molecular weight state to a rigid, three-dimensional thermoset network is achieved through cross-linking, also known as curing. The mechanisms of network formation differ significantly between Novolac and Resol resins.

Novolac Curing: Novolac resins, being deficient in formaldehyde, require a cross-linking agent to cure. The most commonly used curing agent is hexamethylenetetramine (HMTA), also known as hexamine. ebrary.nettandfonline.com When heated, HMTA decomposes to provide formaldehyde and ammonia, which act as the cross-linking moieties. tandfonline.com The formaldehyde reacts with the phenol rings of the Novolac chains to form methylene and benzylamine (B48309) bridges, leading to a highly cross-linked network. researchgate.netuctm.edu The reaction is complex and proceeds through various intermediate structures, including benzoxazines. tandfonline.comuctm.edu This intricate network of aromatic rings connected by short methylene bridges is responsible for the high thermal stability, rigidity, and chemical resistance of cured Novolac resins. plenco.com

Resol Curing: Resol resins, with their reactive methylol groups, undergo thermosetting upon heating, without the need for an external curing agent. semanticscholar.org The curing process involves the self-condensation of these methylol groups. Two primary reactions occur: the condensation of two methylol groups to form a dibenzyl ether bridge with the elimination of a water molecule, and the reaction of a methylol group with a hydrogen on an aromatic ring (at an available ortho or para position) to form a methylene bridge, also with the elimination of water. semanticscholar.orgresearchgate.net As the curing progresses, a dense, three-dimensional network is formed, imparting the material with its characteristic thermoset properties. researchgate.net

The formation of a highly cross-linked network is a critical step in developing the final properties of phenolic resins. The density of cross-links directly influences the material's mechanical strength, thermal stability, and resistance to chemical attack.

To enhance the performance of phenolic resins and tailor them for specific applications, various advanced curing methods and property optimization strategies have been developed. These methods aim to improve processing efficiency, enhance final properties, and address some of the inherent drawbacks of phenolic resins, such as brittleness.

Advanced curing techniques can accelerate the cross-linking reaction, reduce curing times, and potentially lower curing temperatures. While conventional curing relies on thermal energy, research has explored other methods, though they are less common in industrial practice. The use of different catalysts can also influence the curing process and the final network structure. core.ac.uk For instance, the choice of catalyst can affect the size and distribution of voids that form during curing, which in turn impacts the mechanical properties of the final product. core.ac.uk

Property optimization often involves the chemical modification of the phenolic resin or the incorporation of additives. For example, co-modification with substances like boric acid and pyrolysis oil has been shown to optimize properties such as tensile strength and elongation at break. rsc.org The inherent brittleness of phenolic resins can be addressed by incorporating flexible polymer chains or rubbery domains into the network. Furthermore, the heat resistance can be improved by incorporating elements like silicon or by the addition of nanomaterials. rsc.org The mechanical properties of phenolic resins can be significantly influenced by the presence of recycled material, with studies showing that thermal properties are not significantly affected by up to 30 wt% recycled content. semanticscholar.org

Phenol as a Monomer in Polymerization Reactions

Beyond its role in the synthesis of phenolic resins, phenol and its derivatives are important monomers in the production of a variety of high-performance polymers. In these reactions, the phenolic hydroxyl group and the aromatic ring provide the necessary reactivity for polymerization.

Phenol is a precursor to bisphenol A (BPA), a key monomer in the synthesis of polycarbonates and polysulfones. While phenol itself is not the direct monomer in these polymerizations, its derivative, BPA, is fundamental.

Poly(phenylene oxide) (PPO) , also known as poly(phenylene ether) (PPE), is a high-performance thermoplastic synthesized through the oxidative coupling polymerization of 2,6-disubstituted phenols, most commonly 2,6-dimethylphenol. uc.edu This process typically involves a copper-amine catalyst and oxygen as the oxidizing agent. uc.edu The polymerization proceeds through the formation of phenoxy radicals, which couple to form ether linkages between the aromatic rings. tandfonline.commonash.edu The resulting polymer has a high glass transition temperature, excellent dimensional stability, and good chemical resistance. uc.edu A green synthesis approach for soluble polyphenol with a high poly(phenylene oxide) unit ratio has been demonstrated through the oxidative polymerization of phenol in water. tandfonline.commonash.edu

In the pursuit of more sustainable materials, there is growing interest in using phenols derived from renewable plant sources as alternatives to petroleum-based phenol. psu.edu Lignin (B12514952) and tannins are two abundant natural polyphenols that have shown significant potential in this regard. rsc.orgmdpi.com

Lignin , a complex polymer found in the cell walls of plants, is a rich source of phenolic compounds. rsc.orgacs.org It can be used to partially or fully replace phenol in the synthesis of phenolic resins, creating lignin-based phenolic resins (LPRs). rsc.orgupmbiochemicals.com The use of lignin can reduce the reliance on fossil fuels and may enhance certain properties of the resulting resin. rsc.orgsumibe.co.jp Lignin can be modified to improve its reactivity and compatibility with other reactants. acs.org

Tannins , another class of plant polyphenols, are found in various parts of plants, including bark and leaves. mdpi.comrsc.org Condensed tannins, in particular, have a chemical structure that is reactive towards formaldehyde, making them suitable for the production of tannin-based adhesives and resins. mdpi.comemerald.com These bio-based resins can exhibit good bonding strength and lower formaldehyde emissions compared to their synthetic counterparts. mdpi.comemerald.com Research has also explored the use of tannins with other co-monomers like furfural (B47365) and glyoxal (B1671930) to create a variety of bio-based polymers. unipd.it

The development of polymers from plant-derived phenols is a promising area of research that aligns with the principles of green chemistry and sustainable development. rsc.orgrsc.org

Phenol-Based Composites and Nanomaterials

The properties of phenolic resins can be significantly enhanced by incorporating reinforcing fillers and fibers to create composite materials. These composites leverage the thermal and chemical resistance of the phenolic matrix while improving its mechanical properties. as-proceeding.come-bookshelf.de

Phenolic composites are fabricated using a variety of reinforcing materials, including:

Cloth-based composites: Woven fabrics made from materials like canvas or linen are impregnated with phenolic resin to produce composites with robust mechanical strength and good electrical insulation properties. bu.edu

Paper-based composites: Layers of paper are saturated with phenolic resin and then cured under heat and pressure to form rigid laminates with excellent electrical insulating properties, commonly used in circuit boards. bu.edu

Glass-based composites: Glass fibers are used as reinforcement to significantly improve the strength and stiffness of the phenolic matrix.

These composites find applications in various industries, including aerospace, automotive, and electronics, where high-temperature performance and durability are required. plenco.comas-proceeding.com

Phenol-based nanomaterials represent a more recent advancement, where fillers with dimensions in the nanometer range are dispersed within the phenolic matrix. springerprofessional.de The use of nanofillers can lead to dramatic improvements in properties at very low loading levels. researchgate.net Common nanofillers include:

Nanoclays: Layered silicates, such as montmorillonite (B579905), can be exfoliated and dispersed within the phenolic resin to enhance thermal stability and mechanical properties. aip.orgaip.org

Carbon Nanotubes (CNTs): These cylindrical nanostructures offer exceptional strength and electrical conductivity, and their incorporation into phenolic resins can improve the mechanical and electrical properties of the resulting nanocomposites. researchgate.net

Graphene: Single or few-layer sheets of graphite (B72142) can also be used as a reinforcing agent to enhance the properties of phenolic resins. researchgate.net

The effective dispersion of nanoparticles within the polymer matrix is crucial for achieving the desired property enhancements. researchgate.net Phenolic nanocomposites are being explored for a wide range of applications, including advanced coatings, high-performance structural components, and materials for biomedical applications. researchgate.netnih.gov

Phenolic Aerogels and Xerogels

Phenolic aerogels represent a significant class of organic aerogels, recognized for their potential in applications such as thermal superinsulation. elsevierpure.com These materials are derived from phenolic resins, including phenol-formaldehyde resin (PFR) and resorcinol-formaldehyde resin (RFR), which are thermoset polymers formed through the polymerization of monomers like phenol, resorcinol, and formaldehyde. researchgate.net The synthesis process for these aerogels, along with the related xerogels, typically involves low-temperature sol-gel chemistry. muni.cz

The primary distinction between aerogels and xerogels lies in the drying process. muni.cz Aerogels are produced by drying the wet gel using techniques like supercritical drying, which preserves the porous structure of the wet gel. muni.cz In contrast, xerogels are formed when the liquid is removed from the gel by evaporation, which can lead to some structural collapse. muni.cz The properties of phenolic aerogels can be precisely controlled by adjusting synthesis conditions, such as the concentration of monomers, pH levels, and the catalyst-to-monomer ratio. elsevierpure.com

Phenolic aerogels possess a unique combination of properties, making them highly valuable in advanced materials research. They are characterized by a macroporous/microporous hierarchical structure, ultralow density, high porosity, and large specific surface area. researchgate.net Furthermore, they exhibit excellent mechanical strength, low thermal conductivity, and significant thermal stability, with some variants having decomposition temperatures as high as 680°C. researchgate.net Hybrid materials, such as flexible phenolic silicone aerogels, have also been developed, demonstrating enhanced properties like good resilience, hydrophobicity, and improved thermal stability. mdpi.com

The table below summarizes the key properties of various phenolic aerogels based on research findings.

PropertyValueSource Material Example
Density As low as 0.07 g/cm³Carbon Aerogel Monoliths (CAMs)
3.6 - 15.7 mg/cm³Nanofibrous Aerogels
0.118 g/cm³Flexible Phenolic Silicone Hybrid Aerogel
Porosity 98.9 - 99.7%Nanofibrous Aerogels
Specific Surface Area 155.4 m²/gNanofibrous Aerogels
Thermal Conductivity 0.032 - 0.069 W/(m·K)Carbon Aerogel Monoliths (CAMs)
26.2 - 37.7 mW/(m·K)Nanofibrous Aerogels
0.0318 W/(m·K)Flexible Phenolic Silicone Hybrid Aerogel
Mechanical Strength 0.9 - 5.0 MPaCarbon Aerogel Monoliths (CAMs)
Thermal Stability Decomposition Temp: 680°CNanofibrous Aerogels
Max Temp (Tmax): 643.7°CFlexible Phenolic Silicone Hybrid Aerogel
Hydrophobicity (Contact Angle) 155.3°Flexible Phenolic Silicone Hybrid Aerogel

These properties make phenolic aerogels and their carbonized derivatives suitable for a wide range of applications, including thermal insulation in construction and aerospace, as well as roles in energy generation and storage as electrodes for fuel cells, batteries, and supercapacitors. elsevierpure.commdpi.com Their high porosity and surface area also make them effective as catalyst supports and absorbents. researchgate.net

Functionalized Phenolic Materials for Specific Applications

The inherent properties of phenolic compounds can be significantly enhanced and tailored for specific, high-performance applications through functionalization. This involves modifying the chemical structure of phenolic resins or creating composite materials to achieve desired characteristics. ntu.edu.sggoogle.com Functionalized phenolic materials demonstrate excellent dimensional stability, dielectric strength, and mechanical robustness, making them suitable for applications requiring close tolerances. uplandfab.com

One major area of research is the development of functional phenolic coatings, particularly for biomedical applications. ntu.edu.sgnih.gov By using naturally occurring phenolic compounds such as tannic acid, dopamine, and epigallocatechin gallate, researchers can create versatile coatings with universal adhesion to various substrates. ntu.edu.sg These coatings are being explored for a range of biomedical uses, including antibiofouling surfaces, antioxidant coatings, bioimaging, and controlled drug delivery systems. ntu.edu.sgnih.gov The formation of these coatings often relies on the oxidative polymerization of the phenolic precursors. ntu.edu.sg

In other industrial sectors, phenolic resins are functionalized to improve their mechanical and physical properties. For instance, modifying phenolic compositions with siloxane creates an interpenetrating polymer network (IPN) that significantly improves impact resistance, toughness, and flexibility, addressing the inherent brittleness of conventional phenolic resins. google.com These modified materials retain the excellent heat, flame, and chemical resistance characteristic of phenolics. google.com

The unique combination of properties offered by functionalized phenolic materials makes them indispensable across numerous industries.

IndustrySpecific ApplicationKey Properties Utilized
Aerospace Interior panels, insulation, structural componentsHeat resistance, lightweight, high strength
Electronics Printed circuit boards (PCBs), switches, insulatorsExcellent insulating properties, heat resistance, non-conductive nature
Construction Fire-resistant interior and exterior panels, adhesives for laminates and plywoodFire resistance, durability, dimensional stability
Automotive Brake linings, clutch facings, electrical componentsHeat resistance, strength, durability, insulation properties
Biomedical Functional coatings for medical devicesAntibiofouling, antioxidation, biocompatibility

These materials are crucial in applications where resistance to high temperatures, chemicals, and wear is paramount. uplandfab.comlittlegatepublishing.com Their versatility allows for their use as countertops in industrial settings, high-wear components, and structural parts. uplandfab.com

Environmental Transformation and Remediation Studies of Phenol Focus on Chemical Processes, Not Toxicity/hazards

Advanced Oxidation Processes (AOPs) for Phenol (B47542) Degradation

Advanced Oxidation Processes (AOPs) are a class of procedures that rely on the in-situ generation of highly reactive chemical species, most notably the hydroxyl radical (•OH), to oxidize a broad range of organic pollutants, including phenol. mdpi.com These processes can convert phenol into simpler, more biodegradable compounds, or even achieve complete mineralization to carbon dioxide and water. mdpi.com

The Fenton process is a widely studied AOP that utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) in an acidic medium to generate hydroxyl radicals. mdpi.com The core of the Fenton reaction is the catalytic decomposition of H₂O₂ by Fe²⁺, as shown in the equation below:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The photo-Fenton process enhances the efficiency of the traditional Fenton reaction by incorporating ultraviolet (UV) light. mdpi.comacademax.com This enhancement is partly due to the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), which can then participate in further Fenton reactions, creating a catalytic cycle and generating additional hydroxyl radicals. mdpi.comzju.edu.cn

A proposed kinetic model for phenol degradation in the photo-Fenton process suggests two primary pathways: one involving the attack by hydroxyl radicals to form intermediates like organic acids, and another involving a direct complex oxidation pathway that can lead to complete mineralization. zju.edu.cnscribd.com

Table 1: Comparison of Phenol Degradation Efficiency by Fenton and Photo-Fenton Processes

ProcessPhenolic Compounds Removal (%)Chemical Oxygen Demand (COD) Removal (%)Dissolved Organic Carbon (DOC) Removal (%)
Fenton (FP)29.3527.8812.53
Photo-Fenton (PFP)41.3031.5113.92

Data sourced from a study on real winery wastewater treatment after two hours. mdpi.com

Ozonation involves the use of ozone (O₃), a powerful oxidant, to degrade organic pollutants. In the context of phenol, ozonation can be effective, particularly at higher pH levels where the decomposition of ozone is accelerated, leading to the formation of hydroxyl radicals. aip.org However, single ozonation can be limited by the production of intermediate compounds that are resistant to further oxidation. acs.org

Catalytic ozonation overcomes this limitation by employing solid catalysts to enhance the decomposition of ozone and promote the generation of more reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). acs.orgeeer.org Various materials, including metal oxides on supports like γ-Al₂O₃, have been shown to be effective catalysts. For instance, a La-modified Ce/γ-Al₂O₃ catalyst demonstrated a significant increase in the conversion and mineralization of phenol compared to ozonation alone. eeer.org Studies have shown that catalysts with higher specific surface areas and a greater presence of adsorbed oxygen and hydroxyl species can lead to more efficient phenol degradation. eeer.orgeeer.org

Table 2: Research Findings on Catalytic Ozonation of Phenol

CatalystPhenol Removal Efficiency (%)Key Findings
Fe-Ni/MAC99.98 (at 100 min)Singlet oxygen (¹O₂) was identified as the most important radical in the process. mdpi.com
Ferolite99.12Effective degradation achieved in a multi-injection bubble column reactor. aip.org
Co-α-MnO₂97.47 (at 40 min)The doped catalyst showed significantly higher activity than α-MnO₂ alone, with •OH and •O₂⁻ identified as key active species. eeer.org
La-Ce/γ-Al₂O₃~100 (mineralization)The catalyst significantly improved the CO₂ mineralization rate compared to ozonation alone. eeer.org

Sonolysis utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse creates localized hot spots with extreme temperatures and pressures, leading to the thermal dissociation of water molecules into hydroxyl (•OH) and hydrogen (•H) radicals, which then degrade phenol. researchgate.netnih.gov The combination of ultrasound with other AOPs, such as ozonation or photolysis, can lead to synergistic effects, enhancing the rate of phenol degradation and total organic carbon (TOC) removal. nih.govnih.govnih.gov

Electro-oxidation is an electrochemical process where phenol is degraded at the surface of an anode through direct or indirect oxidation. Direct oxidation involves the transfer of electrons from the phenol molecule to the anode. Indirect oxidation involves the electrochemical generation of strong oxidizing agents, such as hydroxyl radicals, which then react with phenol. The effectiveness of this process is highly dependent on the anode material, with electrodes like Ti/SnO₂-Sb showing high electro-catalytic activity for organic oxidation. hku.hk The degradation pathway can involve the formation of aromatic intermediates like hydroquinone (B1673460) and benzoquinone, which are subsequently cleaved into aliphatic acids such as maleic acid and oxalic acid before eventual mineralization. hku.hk

Table 3: Factors Influencing Electro-oxidation of Phenol

ParameterEffect on Removal Rate
Electrolytic VoltageRemoval rate increases up to an optimal voltage, then decreases. mdpi.com
Influent ConcentrationHigher initial concentrations generally lead to lower removal rates. mdpi.com
Anode MaterialMaterials like Ti/SnO₂-Sb promote rapid aromatic ring opening and mineralization. hku.hk

Photochemical Degradation of Phenol in Environmental Matrices

The photochemical degradation of phenol in the environment is a process driven by the absorption of solar radiation. This can occur through two main pathways:

Direct Phototransformation (Photolysis): Phenol directly absorbs photons, leading to an excited state that can result in its decomposition.

Indirect Phototransformation: Other substances in the environmental matrix, known as photosensitizers, absorb light and produce reactive species like hydroxyl radicals or singlet oxygen. These reactive species then oxidize the phenol. researchgate.net

The rate and pathway of photochemical degradation are influenced by various factors within the environmental matrix, such as pH and the presence of other inorganic ions like nitrates and sulfates, which can inhibit the process. nih.gov Research has identified intermediates such as hydroquinone, catechol, and benzoquinone, indicating that hydroxyl radicals play a significant role in the degradation mechanism. nih.govresearchgate.net The ultimate breakdown products can include smaller organic acids like methanoic and oxalic acid. researchgate.net

Bioremediation and Biodegradation Research of Phenol

Bioremediation leverages the metabolic capabilities of microorganisms to break down pollutants like phenol. This process is considered a cost-effective and environmentally friendly remediation strategy. ijrrjournal.com

Microorganisms capable of degrading phenol are widespread in nature and can operate under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. tandfonline.com

Aerobic Degradation: Under aerobic conditions, the initial step in phenol degradation is its conversion to catechol. This hydroxylation is catalyzed by the enzyme phenol hydroxylase. ijrrjournal.comtandfonline.com Following this, the aromatic ring of catechol is cleaved. There are two primary ring-fission pathways: ijrrjournal.comnih.gov

Ortho-cleavage: The ring is broken between the two hydroxyl groups by the enzyme catechol 1,2-dioxygenase.

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase.

Both pathways ultimately lead to the formation of intermediates that can enter central metabolic cycles, such as the Krebs cycle. nih.govresearchgate.net

Anaerobic Degradation: The anaerobic degradation of phenol is a less understood process compared to its aerobic counterpart. ijrrjournal.comtandfonline.com The established initial step involves the carboxylation of phenol in the para-position to form 4-hydroxybenzoate (B8730719). tandfonline.com This reaction is followed by the activation of 4-hydroxybenzoate to its coenzyme A (CoA) thioester. Subsequent steps involve the reduction and cleavage of the aromatic ring, eventually leading to intermediates like acetyl-CoA. tandfonline.comresearchgate.net An alternative anaerobic pathway involving the formation of caproate has also been proposed. researchgate.net

Table 4: Key Steps in Microbial Phenol Degradation

ConditionInitial StepKey Enzyme(s)Primary Intermediate
AerobicHydroxylationPhenol hydroxylaseCatechol
AnaerobicCarboxylation4-hydroxybenzoate carboxylase4-hydroxybenzoate

Enzymatic Mechanisms in Phenol Biotransformation

The biotransformation of phenol by microorganisms is a critical process for the environmental remediation of this compound. This breakdown is facilitated by a series of specific enzymatic reactions that convert phenol into less harmful substances, which can then be integrated into central metabolic cycles. The enzymatic mechanisms differ significantly depending on the presence or absence of oxygen, leading to distinct aerobic and anaerobic degradation pathways.

Aerobic Biotransformation

Under aerobic conditions, the initial and most crucial step in phenol degradation is the hydroxylation of the aromatic ring. researchwithrutgers.comtandfonline.comresearchgate.net This reaction is catalyzed by phenol hydroxylase enzymes, which introduce a second hydroxyl group in the ortho-position to the existing one, converting phenol into catechol (1,2-dihydroxybenzene). researchgate.netfrontiersin.org Phenol hydroxylases are a diverse group of enzymes, ranging from simple flavoprotein monooxygenases to more complex multi-component hydroxylases. researchwithrutgers.comtandfonline.comebi.ac.uk

Once catechol is formed, the aromatic ring is susceptible to cleavage. This occurs primarily through two distinct pathways, named according to the position of the cleavage relative to the hydroxyl groups: the ortho-cleavage (or intradiol) pathway and the meta-cleavage (or extradiol) pathway. frontiersin.orgnih.gov

Ortho-Cleavage Pathway : In this pathway, the bond between the two hydroxyl-bearing carbon atoms of the catechol ring is cleaved. frontiersin.orgnih.gov This reaction is catalyzed by the enzyme catechol 1,2-dioxygenase, resulting in the formation of cis,cis-muconic acid. researchgate.netfrontiersin.org Subsequent enzymatic reactions convert this intermediate into compounds that can enter the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA. researchgate.net

Meta-Cleavage Pathway : This pathway involves the cleavage of the bond adjacent to one of the hydroxyl groups on the aromatic ring. nih.gov The key enzyme in this process is catechol 2,3-dioxygenase, which converts catechol into 2-hydroxymuconic semialdehyde. nih.govmicrobiologyresearch.org Further enzymatic steps metabolize this product into intermediates like pyruvate (B1213749) and acetaldehyde, which are also funneled into central metabolism. nih.gov The meta-cleavage pathway is often observed in the degradation of alkyl-substituted phenols. microbiologyresearch.orgnih.gov

The specific pathway utilized by a microorganism can be influenced by the growth substrate and the specific enzymes it possesses. nih.gov For instance, studies on Pseudomonas fluorescens have shown a higher activity of catechol 2,3-dioxygenase, indicating a preference for the meta-cleavage pathway for phenol degradation. nih.gov

Key Enzymes in Aerobic Phenol Biotransformation
EnzymeEnzyme Commission (EC) NumberReaction CatalyzedProduct
Phenol HydroxylaseEC 1.14.13.7Phenol + NAD(P)H + H+ + O2 &rarr; Catechol + NAD(P)+ + H2OCatechol
Catechol 1,2-DioxygenaseEC 1.13.11.1Catechol + O2 &rarr; cis,cis-Muconic acidcis,cis-Muconic acid
Catechol 2,3-DioxygenaseEC 1.13.11.2Catechol + O2 &rarr; 2-Hydroxymuconic semialdehyde2-Hydroxymuconic semialdehyde

Anaerobic Biotransformation

The anaerobic degradation of phenol is a less understood process compared to its aerobic counterpart. researchwithrutgers.comtandfonline.com In the absence of oxygen, microorganisms employ a different initial strategy to destabilize the aromatic ring. The first step typically involves the carboxylation of phenol at the para-position, a reaction that converts phenol into 4-hydroxybenzoate. researchwithrutgers.comtandfonline.comresearchgate.net

Evidence from studies on denitrifying organisms like Thauera aromatica and some Clostridium species has been crucial in elucidating this pathway. researchwithrutgers.comtandfonline.com In some anaerobic bacteria, this initial activation involves phosphorylation to phenylphosphate, followed by carboxylation. researchgate.net The key enzymes in this process are phenylphosphate synthase and phenylphosphate carboxylase. researchgate.net

Following the initial carboxylation to 4-hydroxybenzoate, the compound is activated by thioesterification with coenzyme A to form 4-hydroxybenzoyl-CoA. researchwithrutgers.comtandfonline.com This activation facilitates the subsequent reduction of the aromatic ring, which is then followed by hydration and hydrolytic fission, ultimately breaking down the cyclic structure. researchwithrutgers.comtandfonline.com

Key Enzymes in Anaerobic Phenol Biotransformation
EnzymeReaction CatalyzedProduct
Phenylphosphate SynthasePhenol + ATP &rarr; Phenylphosphate + ADPPhenylphosphate
Phenylphosphate CarboxylasePhenylphosphate + CO2 &rarr; 4-Hydroxybenzoate + Phosphate4-Hydroxybenzoate
4-Hydroxybenzoate-CoA Ligase4-Hydroxybenzoate + CoA + ATP &rarr; 4-Hydroxybenzoyl-CoA + AMP + PPi4-Hydroxybenzoyl-CoA
Comparison of Aerobic Ring-Cleavage Pathways
FeatureOrtho-Cleavage PathwayMeta-Cleavage Pathway
Cleavage PositionIntradiol (between hydroxyl groups)Extradiol (adjacent to a hydroxyl group)
Key EnzymeCatechol 1,2-dioxygenaseCatechol 2,3-dioxygenase
Initial Productcis,cis-Muconic acid2-Hydroxymuconic semialdehyde
Metabolic FateEnters &beta;-ketoadipate pathwayMetabolized to pyruvate and acetaldehyde

Phenol in Biochemical and Biotechnological Research Applications Excluding Human Clinical Trials

Enzymatic Transformations and Biocatalysis with Phenol (B47542)

Enzymes offer a highly specific, efficient, and environmentally friendly alternative to traditional chemical methods for transforming phenolic compounds. mdpi.com Oxidoreductive enzymes, in particular, are widely studied for their ability to catalyze the oxidation of phenols, leading to the synthesis of novel polymers and other valuable chemicals. nih.gov

Laccases and peroxidases are copper-containing enzymes that catalyze the one-electron oxidation of phenolic substrates. nih.govresearchgate.net This process generates phenoxyl radicals, which are highly reactive intermediates that can subsequently undergo spontaneous polymerization or coupling reactions. nih.govresearchgate.net Unlike peroxidases, which require hydrogen peroxide for their catalytic activity, laccases utilize molecular oxygen as the oxidant, making them particularly attractive for various applications. researchgate.net

The mechanism involves the enzyme abstracting a hydrogen atom from the hydroxyl group of the phenol, creating a phenoxyl radical. nih.gov These radicals can then couple in various ways, leading to the formation of dimers, oligomers, and higher molecular weight polymers. nih.govresearchgate.net This enzymatic polymerization has been explored as a green alternative to the manufacturing of phenol-formaldehyde resins. nih.gov

Research has demonstrated the ability of laccase from sources like Trametes versicolor and Myceliophthora thermophila to effectively oxidize and polymerize various phenolic compounds. nih.govmdpi.com Studies have investigated the influence of reaction parameters, such as enzyme concentration and the presence of other substrates, on the efficiency of phenol conversion. mdpi.com For instance, laccase-catalyzed processes have been developed to selectively create dimers of lignin-based phenolic compounds in high yields. researchgate.net

Enzyme SourceSubstrate(s)Key FindingReference(s)
Myceliophthora thermophila LaccaseCatechol, Pyrogallol (B1678534), Gallic acidBioconversion resulted in the formation of polymers from catechol and gallic acid, and the dimerization of pyrogallol to purpurogallin. nih.gov
Trametes versicolor LaccasePhenol, Estradiol, Cumylphenol, TriclosanThe presence of phenol, a slow substrate, did not significantly impact the conversion rate of more rapidly oxidized substrates like estradiol, except at very high molar ratios. mdpi.com
Soybean Peroxidase (SBP) / Horseradish Peroxidase (HRP)PhenolsCatalyze the oxidative polymerization of various phenols in the presence of H₂O₂ to form phenolic polymers. researchgate.net

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme with a distinct dual catalytic function. It facilitates two primary reactions: the ortho-hydroxylation of monophenols into o-diphenols (monophenolase activity) and the subsequent oxidation of these o-diphenols into highly reactive o-quinones (diphenolase activity). nih.govgoogle.com These quinones can then undergo further non-enzymatic reactions to form pigments like melanin (B1238610) or other polymeric materials. nih.govproquest.com

The ability of tyrosinase to introduce a second hydroxyl group onto the aromatic ring of a phenol with high regioselectivity is of significant interest for synthesizing valuable catechols. nih.gov This biocatalytic hydroxylation has been leveraged for the production of compounds like hydroxytyrosol (B1673988) from tyrosol. google.com Research has shown that tyrosinases from different sources, such as mushrooms or bacteria like Ralstonia solanacearum and Bacillus megaterium, exhibit broad substrate specificity and can be used as whole-cell, crude lysate, or purified biocatalysts. google.comnih.gov

The efficiency of tyrosinase-catalyzed reactions is influenced by factors such as pH, temperature, and initial substrate concentration. nih.gov For example, one study using tyrosinase immobilized on magnetic nanoparticles found optimal phenol degradation at a pH of 7.0 and a temperature of 35°C. nih.gov Interestingly, while most tyrosinases function optimally at neutral to alkaline pH, some bacterial tyrosinases show potent activity under acidic conditions (pH 4-5), which can be advantageous for preventing the degradation of unstable catechol products. nih.govproquest.com

Enzyme SourceSubstrateProduct(s)Key Research FindingReference(s)
Mushroom Tyrosinase (immobilized)Phenolo-Quinone polymersComplete phenol removal (250 mg/L) was achieved in 3 hours at 35°C and pH 7.0. nih.gov
Bacillus megaterium Tyrosinase (BmTy)KaempferolQuercetin, MyricetinThe enzyme displayed efficient two-step monophenolase activity under mild acidic conditions, overcoming the instability of catechol and gallol products. nih.gov
Ralstonia solanacearum TyrosinaseTyrosolHydroxytyrosolThis bacterial tyrosinase can be used in whole-cell form, offering a simpler biocatalyst preparation method compared to purified mushroom tyrosinase. google.com

Biosynthesis of Phenolic Compounds in Natural Systems (e.g., plants)

Plants synthesize a vast and diverse array of secondary metabolites, among which phenolic compounds are one of the most prominent groups. nih.gov These compounds are derived from primary metabolic pathways, primarily the shikimate and phenylpropanoid pathways, which convert simple carbohydrates into aromatic amino acids and subsequently into a wide range of phenolic structures. nih.govfrontiersin.org

The biosynthesis of most plant phenolics begins with the shikimate pathway, which produces the aromatic amino acids phenylalanine and tyrosine from phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P). frontiersin.orgebrary.net Phenylalanine is the primary precursor for the phenylpropanoid pathway, the central route for the synthesis of phenolics in higher plants. ebrary.netfrontiersin.org

The core phenylpropanoid pathway involves a series of enzymatic steps:

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to form cinnamic acid. mdpi.com

Cinnamic acid 4-hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid. ebrary.net

4-coumarate-CoA ligase (4CL) then activates p-coumaric acid by converting it to its CoA-thioester, p-coumaroyl-CoA. mdpi.com

p-Coumaroyl-CoA is a key branch-point intermediate. It can be used for the synthesis of phenolic acids, or it can enter the flavonoid biosynthesis pathway. frontiersin.org In the first dedicated step of flavonoid synthesis, the enzyme chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. frontiersin.org This chalcone is then modified by a suite of enzymes, including isomerases, hydroxylases, and reductases, to produce the various subclasses of flavonoids, such as flavones, flavonols, and anthocyanins. frontiersin.orgmdpi.com

Lignocellulosic biomass, particularly the lignin (B12514952) component, is the most abundant renewable source of aromatic compounds on Earth and represents a promising alternative to fossil fuels for producing phenol and other bulk chemicals. d-nb.infonih.gov Lignin is a complex, heterogeneous polymer composed of phenylpropane units (monolignols), making it a rich feedstock for aromatic chemicals. d-nb.info

A key strategy for biomass valorization is the "lignin-first" approach, which involves the reductive depolymerization of lignin within the plant biomass to yield monomeric alkylmethoxyphenols. d-nb.info However, the market for these specific monomers is limited. Therefore, subsequent catalytic steps are required to convert them into high-value platform chemicals like phenol. d-nb.infonih.gov

This conversion typically involves a two-step process:

Demethoxylation: The methoxy (B1213986) groups on the aromatic ring are removed. This can be achieved using catalysts such as titania-supported gold nanoparticles or molybdenum phosphide (B1233454) (MoP/SiO₂). d-nb.infonih.govgoogle.com

Dealkylation: The alkyl side chains are removed from the alkylphenols. This is often accomplished through transalkylation, where the alkyl groups are transferred to a low-value aromatic solvent like benzene (B151609), catalyzed by zeolites such as HZSM-5. nih.govgoogle.com


Supramolecular Chemistry and Intermolecular Interactions of Phenol

Hydrogen Bonding Networks Involving the Phenolic Hydroxyl Group

The hydroxyl group of phenol (B47542) is a potent hydrogen bond donor and acceptor, enabling the formation of extensive and robust hydrogen-bonded networks. In the solid state, phenol molecules self-associate through O−H···O hydrogen bonds, often forming chains or cyclic structures. acs.org This intermolecular hydrogen bonding is responsible for phenol's relatively high melting point compared to other aromatic compounds of similar size. nagwa.com The presence of these strong intermolecular forces requires more energy to overcome during the melting process. nagwa.com

In aqueous solutions, phenol's hydroxyl group readily participates in hydrogen bonding with water molecules, which explains its moderate solubility in water. nagwa.comchemguide.co.uk The interaction between phenol and water can lead to the formation of phenol-water clusters. researchgate.netscirp.org Computational studies have investigated the stability and structure of these clusters, revealing that the intermolecular interactions in phenol clusters are slightly stronger than in water clusters. researchgate.net

The strength of the hydrogen bond involving the phenolic hydroxyl group can be influenced by substituents on the aromatic ring. A study on phenol oligomers demonstrated that intramolecular hydrogen-bonding interactions can significantly increase the hydrogen bond donor strength of a terminal phenol group. nih.gov This cooperative effect, where the presence of one hydrogen bond strengthens the next, is a key feature of hydrogen-bonded networks involving phenols. nih.gov For instance, the strength of a single intermolecular hydrogen bond between a terminal phenol and quinuclidine (B89598) was found to increase by up to 14 kJ mol⁻¹ due to a chain of intramolecular hydrogen bonds. nih.gov

π-π Stacking and Aromatic Interactions in Phenol Systems

In addition to hydrogen bonding, π-π stacking interactions play a crucial role in the organization of phenol-containing systems. scirp.org These non-covalent interactions occur between the electron-rich aromatic rings of phenol molecules. Theoretical investigations have shown that these interactions contribute significantly to the stability of phenol dimers and larger aggregates. scirp.orgmdpi.com The geometry of these interactions can vary, with common arrangements being parallel-displaced and T-shaped conformations. researchgate.net

The interplay between hydrogen bonding and π-π stacking is a defining feature of phenol's supramolecular chemistry. Studies have shown that π-π stacking can influence the acidity of phenol by affecting the electronic properties of the aromatic ring. researchgate.netscilit.com For example, both T-shaped and parallel-displaced conformations of stacked complexes between phenol and substituted benzenes have been shown to decrease the pKa of phenol. researchgate.net

Interaction TypeKey FeaturesSignificance in Phenol Systems
Hydrogen Bonding Directional interaction between the hydroxyl proton of one phenol and the oxygen of another.Primary force in the formation of solid-state structures and influences physical properties like melting and boiling points. acs.orgnagwa.com
π-π Stacking Non-covalent interaction between the aromatic rings of phenol molecules.Contributes to the stability of phenol aggregates and influences the electronic properties and reactivity of the phenol molecule. scirp.orgresearchgate.net
Cooperative H-bonding The strengthening of subsequent hydrogen bonds in a chain.Enhances the overall stability of hydrogen-bonded networks in phenol oligomers. nih.gov

Host-Guest Chemistry and Inclusion Complexes with Phenol

The dual nature of phenol, possessing both a hydrophobic aromatic ring and a hydrophilic hydroxyl group, makes it an interesting guest molecule in host-guest chemistry. Phenol and its derivatives can form stable inclusion complexes with a variety of macrocyclic hosts, such as cyclodextrins and calixarenes. nih.govnih.govresearchgate.net

Cyclodextrins (CDs), which have a hydrophobic inner cavity and a hydrophilic exterior, are particularly effective hosts for phenol. The phenyl group of phenol is typically included within the CD cavity, driven by hydrophobic interactions, while the hydroxyl group can interact with the rim of the CD through hydrogen bonding. nih.govresearchgate.net The stability of these host-guest complexes is influenced by factors such as the size of the cyclodextrin (B1172386) cavity and the nature of any substituents on the phenol. nih.govmdpi.com For instance, the binding of phenols to cyclodextrins in aqueous solution is affected by substituent effects. nih.gov Theoretical studies have shown that van der Waals interactions and hydrogen bonds are the main contributors to the stability of β-cyclodextrin/phenol complexes. nih.gov

Calixarenes, which are macrocycles synthesized from phenols and formaldehyde (B43269), are another important class of hosts. nih.gov Their basket-like structure with a well-defined cavity allows them to encapsulate guest molecules, including other phenols. nih.gov The formation of these inclusion complexes can significantly alter the physical and chemical properties of the guest molecule, such as its solubility and stability. nih.gov

The study of these host-guest systems is crucial for applications in areas like drug delivery and the development of supramolecular sensors. nih.gov

Host MoleculeGuest MoleculeKey Driving InteractionsResulting Complex
β-CyclodextrinPhenolHydrophobic interactions, van der Waals forces, Hydrogen bondingInclusion complex with the phenyl group inside the cavity. nih.govresearchgate.net
Dimethyl-β-CyclodextrinPhenolStronger van der Waals interactions and hydrogen bonds compared to β-CD.More stable host-guest complex. nih.gov
Calix[n]arenesPhenol derivativesEncapsulation within the host's basket-like cavity.Stable inclusion complexes. nih.gov

Co-crystallization and Solid-State Chemistry of Phenol

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid materials. acs.orgrsc.org Phenols are versatile building blocks in the design of co-crystals due to their ability to form robust supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. nih.govacs.org The phenol-phenol supramolecular homosynthon, based on O−H···O hydrogen bonds, is a common feature in the crystal structures of phenols. acs.org

Phenols can also form supramolecular heterosynthons with other functional groups, such as N-heterocycles, amides, and carboxylic acids. acs.orgrsc.org A particularly strong and reliable interaction is the phenol–phenolate (B1203915) (PhOH···PhO⁻) supramolecular heterosynthon. nih.govacs.org This charge-assisted hydrogen bond is significantly stronger than the neutral phenol-phenol interaction and is a key feature in the formation of ionic co-crystals (ICCs). nih.gov The design and synthesis of ICCs involving phenols and their conjugate bases have been systematically studied, demonstrating the reliability of this approach for creating new crystalline materials. nih.govacs.org

The formation of co-crystals can lead to changes in important properties such as solubility, melting point, and stability. acs.orgrsc.org This has significant implications in the pharmaceutical industry, where co-crystallization is used to improve the properties of active pharmaceutical ingredients (APIs). ul.ie

Co-former TypeSupramolecular SynthonExample
PhenolPhenol-Phenol Homosynthon (O−H···O)Self-association of phenol molecules. acs.org
N-heterocyclePhenol/N-heterocycle HeterosynthonCo-crystals of phenols with pyridine (B92270) derivatives. acs.org
PhenolatePhenol-Phenolate Heterosynthon (PhOH···PhO⁻)Ionic co-crystals of phenols with their conjugate bases. nih.govacs.org
Carboxylic AcidAcid/Phenol HeterosynthonCo-crystals of phenols with carboxylic acids. rsc.org

Future Research Directions and Emerging Paradigms in Phenol Chemistry

Development of Next-Generation Phenol-Based Functional Materials

The unique chemical architecture of phenols, characterized by hydroxyl groups attached to an aromatic ring, makes them versatile building blocks for a new generation of functional materials. nih.gov Research in this area is burgeoning, with a focus on harnessing the inherent properties of phenolic compounds to create materials with tailored functionalities for a wide range of applications.

Key research thrusts in the development of phenol-based functional materials include:

Bioinspired Materials: Natural phenols are being investigated as building blocks for creating advanced materials. nih.gov This includes the development of antibacterial films based on cellulose-phenolic species and fire-resistant phenolic foams. nih.gov The inherent antioxidant and antimicrobial properties of many natural phenols are being leveraged to impart these desirable characteristics to the final materials.

Advanced Composites: Phenolic compounds are being incorporated into various composite materials to enhance their properties. nih.gov For instance, the integration of polyphenols with biomaterials like polysaccharides and proteins can improve biocompatibility and mechanical strength for biomedical applications. nih.gov Lignin (B12514952), a natural polymer rich in phenolic structures, is being explored as a binder for natural fiber-reinforced composites. nih.gov

Nanomaterials and Drug Delivery: The ability of polyphenols to self-assemble and interact with other molecules is being exploited in the design of nanomaterials. nih.gov These phenol-based nanomaterials are showing promise in the development of smart drug delivery platforms and bioactive scaffolds for regenerative medicine. nih.gov

Functional Small Molecules: Metal-phenolic mediated assembly is a versatile approach being used to assemble functional small molecules into nanoparticles. researchgate.net This technique allows for the high-capacity loading of various molecules, including anticancer drugs and fluorophores, into biocompatible nanoparticles. researchgate.net

The development of these next-generation materials is often guided by a deeper understanding of the structure-property relationships of phenolic compounds. Researchers are actively exploring how the substitution pattern on the phenol (B47542) ring influences the material's final characteristics, such as its thermal stability, conductivity, and biological activity. mcgill.ca

Advancements in Sustainable and Atom-Economical Phenol Synthesis

The chemical industry is under increasing pressure to develop more sustainable and efficient manufacturing processes. In the context of phenol synthesis, this has spurred significant research into methods that are more environmentally friendly and adhere to the principles of green chemistry, particularly atom economy.

The concept of atom economy is central to this research, aiming to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. jocpr.com Traditional multi-step syntheses with low atom economy are gradually being replaced by more streamlined and efficient catalytic processes. rsc.org

Recent advancements in sustainable phenol synthesis include:

Direct, One-Step Processes: A significant breakthrough has been the development of a direct, one-step method to synthesize phenol from benzene (B151609). aist.go.jp This process, which utilizes a palladium-coated, hydrogen-permeable membrane, consolidates the conventional three-step cumene (B47948) process into a single step, drastically reducing energy consumption and waste generation. aist.go.jp

Electrocatalytic Oxidation: An electrochemical method for the oxidation of benzene to phenol offers a simple, efficient, and highly selective alternative to the cumene process. innoget.com This method avoids the production of acetone (B3395972) as a byproduct and operates at ambient temperatures, further enhancing its sustainability profile. innoget.com

Bio-based Feedstocks: To reduce reliance on fossil fuels, researchers are exploring the synthesis of phenol derivatives from renewable resources. rsc.org One promising route involves the reaction of bio-based furanic derivatives with alkynes to produce renewable phenols. rsc.org

Catalytic Innovations: Advances in catalysis are playing a crucial role in improving the sustainability of phenol synthesis. researchgate.net This includes the development of new catalysts for gas-phase methylation of phenol and the use of zeolites for selective alkylation reactions. researchgate.net

These advancements are not only aimed at reducing the environmental impact of phenol production but also at improving the economic viability of the process. The development of more efficient and selective synthetic methods is a key driver of innovation in this field.

Integration of Artificial Intelligence and Machine Learning in Phenol Research (e.g., catalyst design, reaction prediction)

The application of AI and ML in phenol research is multifaceted and includes:

Catalyst Design: AI is being used to design more efficient and sustainable catalysts for phenol synthesis and functionalization. catalysis-summit.com Machine learning models can screen thousands of potential catalyst candidates in a fraction of the time it would take with traditional methods, identifying materials with desired properties like high activity and selectivity. catalysis-summit.com Generative algorithms can even propose novel catalyst structures that may not have been previously considered. catalysis-summit.com

Reaction Prediction: Machine learning models are being developed to predict the outcomes of chemical reactions involving phenols, such as reaction yields and enantioselectivity. chemrxiv.orgchinesechemsoc.org For instance, a model has been created to predict the enantioselectivity of asymmetric phenolic dearomatization reactions catalyzed by hypervalent iodine(III) catalysts. chinesechemsoc.org Another study focused on predicting the yields of reactions involving the activation of carbon-oxygen bonds in phenol derivatives under nickel catalysis. chemrxiv.org

Property Prediction: AI and ML can be used to predict the physicochemical and biological properties of phenol derivatives. A notable example is the use of a deep neural network to establish a quantitative structure-activity relationship (QSAR) model for predicting the cytotoxicity of phenols. researchgate.net

Process Optimization: AI-driven workflows are being designed to optimize the synthesis of catalysts and other materials. arxiv.org These workflows can integrate information from scientific literature with experimental data to guide the optimization process, reducing the time and cost associated with catalyst development. arxiv.org

The integration of AI and ML into phenol research is still in its early stages, but it holds immense promise for accelerating the pace of innovation and enabling the discovery of new materials and processes with enhanced performance and sustainability.

Challenges and Opportunities in Phenol Valorization and Circular Economy

The transition to a circular economy, which aims to eliminate waste and keep materials in use for as long as possible, presents both challenges and significant opportunities for the phenol industry. meuresiduo.comnridigital.com Phenol valorization, the process of converting phenol-containing waste streams into valuable products, is a key aspect of this transition.

Challenges:

Wastewater Treatment: Phenol is a common pollutant in industrial wastewater, and its removal can be challenging and costly. nih.govteamonebiotech.com Developing efficient and cost-effective methods for treating phenolic wastewater is a major hurdle. nih.gov

Separation and Purification: Waste streams containing phenol are often complex mixtures, making the separation and purification of phenol to a high degree of purity a significant technical challenge. rsc.org

Economic Viability: The economic feasibility of phenol valorization is often dependent on the concentration of phenol in the waste stream and the market price of the recovered products. rsc.org

Opportunities:

Waste as a Resource: The circular economy model reframes waste as a valuable resource. calvert.com Aqueous waste streams from biorefineries, for example, can be a source of biomass-derived phenol and other valuable chemical co-products. rsc.org

New Business Models: The principles of the circular economy can inspire new business models, such as those focused on recycling, reuse, and the development of products from renewable feedstocks. meuresiduo.com

Market Growth: The market for phenol derivatives is expected to grow, driven by demand from various industries. openpr.com This growth presents an opportunity for companies that can develop sustainable and cost-effective methods for producing and valorizing phenol. openpr.com

Regulatory Drivers: Increasing environmental regulations and a societal push for sustainability are creating a favorable environment for the adoption of circular economy principles in the chemical industry. offshore-technology.com

The successful implementation of a circular economy for phenol will require collaboration across the value chain, from chemical producers to end-users. nridigital.com Investment in research and development will be crucial for overcoming the technical challenges and unlocking the full economic and environmental benefits of phenol valorization.

Q & A

Q. What are the key safety protocols for handling benzene and phenol in laboratory settings?

Methodological Answer:

  • Respiratory Protection: Use NIOSH-approved respirators if aerosol/mist formation is expected during experiments (e.g., sonication or high-temperature reactions) .
  • Glove Selection: Opt for nitrile or neoprene gloves with tested penetration resistance (>8 hours for benzene; >4 hours for phenol) based on ASTM F739 standards. Replace gloves immediately upon contamination .
  • Spill Management: For benzene, use vacuum collection with HEPA filters to prevent explosive dust-air mixtures. For phenol, neutralize spills with 10% sodium hydroxide before disposal .
  • Storage: Store benzene in flame-proof cabinets (flash point: -11°C) and phenol in airtight containers under inert gas to avoid oxidation .

Q. What are the standard synthesis routes for phenol from benzene, and how do their yields compare?

Methodological Answer:

  • Cumene Process (Hock Method):
    • Steps: Benzene → alkylation with propene → cumene → oxidation → cleavage.
    • Yield: ~85–90%, but requires high-pressure reactors and generates acetone as a byproduct .
  • Raschig Process:
    • Steps: Benzene → chlorination → hydrolysis with NaOH at 350°C.
    • Yield: ~60–70%; limited by side reactions (e.g., dichlorobenzene formation) .
  • Sulfonation Method:
    • Steps: Benzene → sulfonation with oleum → neutralization → hydrolysis.
    • Yield: ~75–80%; requires corrosive reagents and generates waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for benzene metabolites across in vitro and in vivo studies?

Methodological Answer:

  • Data Triangulation: Compare metabolite profiles (e.g., hydroquinone vs. muconic acid) using LC-MS/MS (limit of detection: 0.1 ng/mL) and cross-validate with hepatic microsomal assays .
  • Mechanistic Modeling: Apply physiologically based pharmacokinetic (PBPK) models to account for interspecies differences in CYP2E1 enzyme activity, which alters benzene oxidation rates .
  • Case Study: A 2020 study reconciled disparities in benzene’s hematotoxicity by identifying glutathione depletion as a critical variable in in vitro models .

Q. What advanced analytical methods enable simultaneous quantification of benzene, phenol, and derivatives in complex matrices?

Methodological Answer:

  • Multi-Analyte SPE-LC/HRMS:
    • SPE Cartridges: Use C18-modified silica (50 mg, 3 mL) for extraction (recovery: 92–105% for phenol derivatives) .
    • Chromatography: Gradient elution with 0.1% formic acid in acetonitrile/water (resolution: 1.5 for BP1 vs. BP3) .
  • Raman Spectroscopy: Surface-enhanced Raman scattering (SERS) with Au nanoparticles (10 nm) detects benzene at 0.01 ppm in air samples .

Q. How can researchers identify populations with heightened susceptibility to benzene toxicity, and what biomarkers are most reliable?

Methodological Answer:

  • Genomic Screening: Target polymorphisms in NQO1 (rs1800566) and EPHX1 (rs1051740), which reduce detoxification efficiency by 40–60% .
  • Biomarkers:
    • Urinary trans,trans-Muconic Acid (ttMA): Correlates with airborne benzene (R² = 0.89) but has high inter-individual variability .
    • DNA Adducts: Benzene oxide-DNA adducts quantified via 32P-postlabeling (sensitivity: 1 adduct/10⁸ nucleotides) .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies for phenol’s endocrine-disrupting effects?

Methodological Answer:

  • In Vivo Models: Use zebrafish embryos (OECD TG 236) exposed to phenol (0.1–10 mg/L) for 96 hours. Measure vitellogenin via ELISA (EC50: 2.3 mg/L) .
  • Transcriptomic Analysis: RNA-seq (20 million reads/sample) identifies dysregulated pathways (e.g., estrogen receptor signaling; FDR <0.05) .

Q. What statistical approaches are optimal for analyzing contradictory results in benzene carcinogenicity studies?

Methodological Answer:

  • Meta-Analysis: Apply random-effects models (DerSimonian-Laird method) to aggregate data from >50 epidemiological studies, adjusting for confounders (e.g., smoking status) .
  • Bayesian Networks: Model causal relationships between benzene exposure, genetic factors, and leukemia incidence (posterior probability >0.85) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.